5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(1-methylpyrrolidin-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARGKMUKCFJLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945471 | |
| Record name | 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22790-82-5 | |
| Record name | 2-Pyridinamine, 5-(1-methyl-2-pyrrolidinyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022790825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a 2-aminopyridine moiety substituted with a 1-methylpyrrolidine group at the 5-position. Its structural similarity to biologically active compounds, such as nicotine and other nicotinic acetylcholine receptor (nAChR) ligands, makes it a molecule of significant interest in medicinal chemistry and drug development. The basicity of this compound is a critical physicochemical parameter that influences its pharmacokinetic and pharmacodynamic properties, including solubility, absorption, distribution, metabolism, excretion (ADME), and target engagement.
This technical guide provides a comprehensive overview of the anticipated basic properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry and data from structurally related compounds to provide well-founded estimations. Furthermore, it details standardized experimental protocols for the determination of its acid dissociation constants (pKa) and aqueous solubility, providing a framework for its empirical characterization.
Predicted Physicochemical and Basic Properties
The presence of two nitrogen atoms—one in the pyridine ring and one in the pyrrolidine ring—confers basic properties to this compound. The basicity of each nitrogen is influenced by its hybridization and the electronic effects of the substituents.
2.1. Estimation of pKa Values
The basicity of an amine is quantified by the pKa of its conjugate acid. Higher pKa values correspond to stronger basicity.
-
Pyridine Nitrogen: The pyridine ring nitrogen is sp² hybridized. The pKa of the conjugate acid of unsubstituted pyridine is approximately 5.2. The 2-amino group is an electron-donating group, which is known to increase the basicity of the pyridine nitrogen. For instance, the pKa of 2-aminopyridine is approximately 6.86.[1][2][3] The 5-(1-methylpyrrolidin-2-yl) group is expected to have a weak electron-donating effect on the pyridine ring, which would slightly increase the basicity of the pyridine nitrogen. Therefore, the pKa for the pyridine nitrogen is estimated to be slightly above that of 2-aminopyridine.
-
Pyrrolidine Nitrogen: The nitrogen in the 1-methylpyrrolidine ring is sp³ hybridized, making it a more basic, aliphatic-like amine. The pKa of the conjugate acid of 1-methylpyrrolidine is reported to be in the range of 10.3 to 10.46.[4][5][6][7] The attachment to the pyridine ring at the 2-position of the pyrrolidine ring will have a minor electron-withdrawing effect, which is expected to slightly decrease its basicity.
Based on these considerations, two distinct pKa values are predicted for this compound.
2.2. Predicted Quantitative Data
The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on the analysis of structurally similar compounds and data from computational prediction tools.
| Property | Predicted Value | Notes |
| pKa₁ (Pyrrolidine N) | ~10.0 - 10.4 | Corresponds to the protonation of the more basic aliphatic nitrogen. |
| pKa₂ (Pyridine N) | ~7.0 - 7.5 | Corresponds to the protonation of the aromatic ring nitrogen. |
| logP | 1.5 - 2.5 | Estimated based on the structure and predictions from online tools. |
| Aqueous Solubility | pH-dependent | Expected to have higher solubility at lower pH due to protonation. |
Experimental Protocols
To empirically determine the basic properties of this compound, the following standard experimental protocols are recommended.
3.1. Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[8][9][10][11][12]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a concentration of approximately 1-5 mM. If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to aqueous conditions.
-
Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Instrumentation: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration Procedure:
-
Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
-
Begin the titration by adding small, precise aliquots of the standardized strong acid (HCl) to the analyte solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence points.
-
To determine both pKa values, a back-titration can be performed by subsequently adding aliquots of the standardized strong base (NaOH).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often identified by analyzing the first or second derivative of the curve.
-
Specialized software can be used for accurate determination of the pKa values from the titration data.
-
3.2. Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[13][14][15][16][17]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing a buffer solution of a specific pH. A range of pH values should be tested to determine the pH-solubility profile.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a filter compatible with the compound and solvent) or centrifuged.
-
-
Quantification:
-
Accurately dilute the filtered or centrifuged supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility at each pH by taking into account the dilution factor.
-
Plot the solubility as a function of pH to generate the pH-solubility profile.
-
Visualizations
4.1. Protonation Equilibria
The following diagram illustrates the two-step protonation of this compound.
Caption: Predicted protonation equilibria of this compound.
4.2. Experimental Workflow for pKa Determination
This diagram outlines the key steps in the potentiometric titration method for pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
4.3. Experimental Workflow for Solubility Determination
The following diagram illustrates the shake-flask method for determining aqueous solubility.
Caption: Workflow for aqueous solubility determination by the shake-flask method.
References
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-methylpyrrolidine - Wikidata [wikidata.org]
- 7. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asdlib.org [asdlib.org]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (CAS 30315-34-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (CAS 30315-34-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to nicotine, this compound is a putative nicotinic acetylcholine receptor (nAChR) agonist. This document outlines its physicochemical characteristics, proposes a detailed synthetic route, and describes analytical methodologies for its characterization. Furthermore, it delves into its presumed biological activity, mechanism of action through nAChR signaling, and provides detailed experimental protocols for its in vitro evaluation. This guide is intended to serve as a foundational resource for researchers investigating this and related compounds for therapeutic applications.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in public literature. The following table summarizes its basic properties.
| Property | Value | Source |
| CAS Number | 30315-34-5 | - |
| Molecular Formula | C₁₀H₁₅N₃ | Chemspace |
| Molecular Weight | 177.25 g/mol | Smolecule |
| IUPAC Name | This compound | Chemspace |
| Canonical SMILES | CN1CCCC1C2=CC=C(N=C2)N | Chemspace |
| InChI Key | FARGKMUKCFJLSU-UHFFFAOYSA-N | Chemspace |
Synthesis and Purification
A plausible synthetic route for this compound can be conceptualized in a multi-step process involving the formation of the aminopyridine scaffold followed by the introduction and modification of the pyrrolidine ring.
Proposed Synthetic Pathway
A potential synthetic workflow is outlined below. This pathway is based on established organometallic cross-coupling reactions and standard amine chemistry.
Experimental Protocol: Synthesis
Step 1: Suzuki Coupling
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) and N-Boc-pyrrolidine-2-boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like K₃PO₄ (3.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture at 85-95°C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(N-Boc-pyrrolidin-2-yl)pyridin-2-amine.
Step 2: Deprotection
-
Dissolve the purified product from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (2-3 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with DCM.
-
Dry the organic layer, filter, and concentrate to obtain 5-(pyrrolidin-2-yl)pyridin-2-amine.
Step 3: N-Methylation (Reductive Amination)
-
Dissolve the deprotected amine from Step 2 in a suitable solvent like 1,2-dichloroethane.
-
Add formaldehyde (1.5 eq, as a 37% aqueous solution) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.
-
Stir the reaction at room temperature for 4-8 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
Experimental Protocol: Purification
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Dissolve the crude product from the final synthesis step in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
Analytical Characterization
Standard analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the pyridine ring, the aliphatic protons of the pyrrolidine ring, the N-methyl group, and the amine protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine and pyrrolidine rings, and the N-methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (m/z = 178.13 for [M+H]⁺). |
| HPLC | A single major peak indicating the purity of the compound. |
General HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Biological Activity and Mechanism of Action
Presumed Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
The structural resemblance of this compound to nicotine strongly suggests that it acts as an agonist at nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.
Signaling Pathways
Activation of nAChRs by an agonist leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization. The subsequent increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events, including the activation of protein kinase C (PKC), the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways are implicated in a variety of cellular processes, including neurotransmitter release, gene expression, and cell survival.
In Vitro Experimental Protocols
The following are detailed protocols for the initial in vitro characterization of this compound as a potential nAChR agonist.
Experimental Workflow for Compound Screening
A typical workflow for screening and characterizing a novel compound is depicted below.
Protocol: Radioligand Binding Assay
This assay determines the affinity of the test compound for nAChRs by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines).
-
Radioligand (e.g., [³H]-epibatidine).
-
Test compound stock solution.
-
Binding buffer (e.g., Tris-HCl with BSA).
-
96-well filter plates.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In each well of a 96-well plate, add binding buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
Add the test compound at various concentrations (typically a serial dilution). Include wells with buffer only (total binding) and a high concentration of a known unlabeled ligand like nicotine (non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvest the membranes by vacuum filtration onto the filter plates and wash with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Protocol: Calcium Imaging Assay
This functional assay measures the ability of the test compound to activate nAChRs and cause an increase in intracellular calcium.
-
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound stock solution.
-
A fluorescent plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to a maximal response induced by a saturating concentration of a known agonist like acetylcholine or nicotine.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) by non-linear regression analysis.
-
Safety and Handling
As a novel chemical entity, this compound should be handled with appropriate safety precautions. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. For disposal, follow institutional and local regulations for chemical waste.
Conclusion
This compound represents a promising scaffold for the development of novel nAChR modulators. This technical guide provides a foundational framework for its synthesis, characterization, and in vitro evaluation. The proposed experimental protocols, based on established methodologies for similar compounds, offer a starting point for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate the specific pharmacological profile and therapeutic applications of this compound.
An In-depth Technical Guide to 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine and its Analogs: A Focus on Nicotinic Acetylcholine Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, pharmacological, and experimental aspects of 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, a representative member of the pyrrolidinylpyridine class of compounds. Due to the limited direct research on this specific molecule, this guide draws upon the extensive knowledge available for structurally similar compounds, particularly nicotinic acetylcholine receptor (nAChR) agonists. This document details potential synthetic routes, predicted physicochemical properties, and the expected pharmacological profile, with a focus on nAChR-mediated signaling pathways. Furthermore, it outlines key in vitro and in vivo experimental protocols for the characterization of such compounds, providing a foundational resource for researchers in neuroscience, pharmacology, and drug discovery.
Introduction
The pyrrolidinylpyridine scaffold is a privileged structure in medicinal chemistry, most famously represented by nicotine, the primary psychoactive component of tobacco. Compounds in this class are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[1] Agonism at these receptors can modulate a variety of physiological processes, including cognitive function, reward, and inflammation, making them attractive targets for the development of therapeutics for a range of disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.[2][3]
This compound is a specific analog within this class, featuring a 2-aminopyridine moiety. While public-domain research on this exact molecule is scarce, its structural similarity to known nAChR agonists allows for informed predictions regarding its synthesis, biological activity, and potential therapeutic applications. This guide aims to provide a detailed technical resource by leveraging data from analogous compounds to illuminate the scientific landscape surrounding this molecule.
Physicochemical Properties
| Property | Predicted Value for this compound | Nicotine | 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine |
| Molecular Formula | C10H15N3 | C10H14N2 | C11H16N2 |
| Molecular Weight ( g/mol ) | 177.25 | 162.23 | 176.26 |
| XLogP3 | ~1.5 | 1.17 | 1.6[4] |
| Hydrogen Bond Donors | 1 | 0 | 0[5] |
| Hydrogen Bond Acceptors | 3 | 2 | 2[5] |
| Rotatable Bond Count | 2 | 1 | 1[5] |
| Polar Surface Area (Ų) | ~42 | 16.13 | 16.13 |
Note: Predicted values are estimations based on computational models and data from structurally similar compounds.
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for the formation of pyrrolidine and aminopyridine rings. A plausible synthetic strategy would involve the coupling of a suitable pyridine derivative with a protected pyrrolidine precursor, followed by functional group manipulations.
General Synthetic Approach
A potential retrosynthetic analysis suggests disconnecting the molecule at the C-C bond between the pyridine and pyrrolidine rings. This leads to two key synthons: a 2-amino-5-halopyridine and a 1-methyl-2-(organometallic)pyrrolidine. The synthesis could proceed as follows:
-
Preparation of the Pyrrolidine Moiety: N-methylation of a commercially available proline derivative, followed by conversion of the carboxylic acid to a suitable organometallic reagent (e.g., an organozinc or organomagnesium species).
-
Preparation of the Pyridine Moiety: Synthesis of a 2-amino-5-halopyridine can be achieved through various methods, including the Chichibabin reaction on a substituted pyridine or through multi-step synthesis from simpler precursors.[6]
-
Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Negishi or Kumada coupling, between the two synthons would form the desired carbon-carbon bond.
-
Purification and Characterization: The final product would be purified using standard techniques like column chromatography and characterized by methods such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.[7]
Experimental Workflow for Synthesis and Characterization
Caption: Synthetic and purification workflow.
Pharmacology and Mechanism of Action
Based on its structural similarity to nicotine, this compound is predicted to act as an agonist at nicotinic acetylcholine receptors (nAChRs).
Nicotinic Acetylcholine Receptors
nAChRs are pentameric ligand-gated ion channels composed of various subunits (α1-α10, β1-β4, γ, δ, ε). The specific subunit composition determines the pharmacological and biophysical properties of the receptor.[8] Neuronal nAChRs, such as the α4β2 and α7 subtypes, are key targets for compounds like nicotine and are implicated in a range of CNS functions.[9]
Signaling Pathways
Activation of nAChRs by an agonist leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane and initiates downstream signaling cascades.[9] Key signaling pathways activated by nAChR agonism include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and neuroprotection.[2]
-
Mitogen-activated Protein Kinase (MAPK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[10]
Caption: nAChR signaling pathway.
Experimental Protocols
The characterization of a novel nAChR agonist involves a series of in vitro and in vivo assays to determine its binding affinity, functional activity, selectivity, and physiological effects.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of the test compound for different nAChR subtypes.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the desired nAChR subtype (e.g., from transfected cell lines).
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.
This assay measures the functional activity of the test compound at nAChRs by recording ion channel currents.
Protocol Outline:
-
Cell Culture: Culture cells expressing the nAChR subtype of interest on coverslips.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from single cells.
-
Compound Application: Apply varying concentrations of the test compound to the cell and record the resulting current.
-
Data Analysis: Construct a dose-response curve to determine the EC₅₀ and maximal efficacy (Imax).[11]
Caption: In vitro experimental workflow.
In Vivo Assays
These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol Outline:
-
Animal Dosing: Administer the compound to laboratory animals (e.g., rats, mice) via different routes (e.g., intravenous, oral).[12]
-
Sample Collection: Collect blood samples at various time points.
-
Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and bioavailability (%F).
These assays assess the in vivo effects of the compound on CNS functions.
-
Novel Object Recognition Test (Cognition): This test evaluates the effect of the compound on learning and memory.[13]
-
Forced Swim Test (Antidepressant-like Effects): This test is used to screen for potential antidepressant activity.
-
Hot Plate Test (Analgesia): This test measures the analgesic properties of the compound.[14]
Conclusion
While direct experimental data on this compound is currently limited, its structural features strongly suggest that it is a nicotinic acetylcholine receptor agonist. This technical guide has provided a comprehensive framework for its synthesis, characterization, and pharmacological evaluation based on the extensive knowledge of related pyrrolidinylpyridine compounds. The detailed experimental protocols and descriptions of nAChR signaling pathways offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further investigation into the specific properties of this compound is warranted to fully elucidate its pharmacological profile and potential as a novel therapeutic agent.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine|lookchem [lookchem.com]
- 6. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Acute Pain-Stimulated and Pain-Depressed Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine: A Novel Nicotinic Acetylcholine Receptor Ligand Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted properties and a proposed research framework for the novel compound, (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine. Due to the limited availability of direct experimental data, this document focuses on a predictive and methodological approach. It outlines a plausible synthetic route, predicts key physicochemical properties, and hypothesizes its biological activity as a nicotinic acetylcholine receptor (nAChR) ligand. Furthermore, this guide details generalized experimental protocols for its synthesis, characterization, and comprehensive pharmacological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the investigation of this and similar novel chemical entities.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems.[1][2] Their involvement in cognitive function, reward pathways, and neuromuscular transmission has made them attractive targets for the development of therapeutics for a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[3] The diversity of nAChR subtypes, arising from different combinations of their constituent subunits (e.g., α4β2, α7), offers the potential for developing subtype-selective ligands with improved therapeutic profiles and reduced side effects.[4]
The compound (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a structural analog of nicotine, featuring a 2-aminopyridine moiety in place of the pyridine ring found in nicotine. This structural modification is of significant interest as the 2-aminopyridine scaffold is present in a number of neurologically active compounds and can influence receptor binding and functional activity. This guide provides a theoretical and practical framework for the synthesis and evaluation of this novel compound as a potential nAChR ligand.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine. These values are estimated based on computational models and by analogy to structurally similar compounds, such as nicotine.
| Property | Predicted Value | Comparison with (S)-Nicotine |
| Molecular Formula | C₁₀H₁₅N₃ | C₁₀H₁₄N₂ |
| Molecular Weight | 177.25 g/mol | 162.23 g/mol |
| pKa (most basic) | ~8.5 (pyrrolidine nitrogen) | 8.02 (pyrrolidine nitrogen) |
| logP | ~1.5 | 1.17 |
| Topological Polar Surface Area | 42.15 Ų | 16.13 Ų |
| Hydrogen Bond Donors | 1 (amino group) | 0 |
| Hydrogen Bond Acceptors | 3 (pyridine N, amino N, pyrrolidine N) | 2 (pyridine N, pyrrolidine N) |
| Rotatable Bonds | 2 | 1 |
Proposed Synthesis and Characterization
A plausible synthetic route for (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is outlined below. This proposed pathway utilizes established organic chemistry reactions for the construction of the 2-aminopyridine and the coupling of the pyrrolidine moiety.
Caption: Proposed synthetic pathway for (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine.
General Experimental Protocol for Synthesis
-
Suzuki Coupling: To a solution of 2-amino-5-bromopyridine and a suitable boronic ester derivative of (S)-N-Boc-2-bromopyrrolidine in a solvent such as dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.
-
N-Methylation: Dissolve the product from Step 1 in a suitable solvent like dichloromethane. Add formaldehyde followed by a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). Stir at room temperature until completion.
-
Boc Deprotection: Treat the N-methylated intermediate with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane to remove the Boc protecting group.
-
Purification: Purify the final product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Hypothesized Mechanism of Action and Biological Activity
Based on its structural similarity to nicotine, (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is hypothesized to act as a ligand for nicotinic acetylcholine receptors. The pyrrolidine ring and the pyridine nitrogen are key pharmacophoric features for binding to the orthosteric site of nAChRs.[5] The introduction of the 2-amino group on the pyridine ring is expected to alter the electronic properties and hydrogen bonding potential of the molecule, which could lead to a unique pharmacological profile.
It may act as an agonist, partial agonist, or antagonist at different nAChR subtypes. The 2-amino group could potentially form additional hydrogen bonds with amino acid residues in the binding pocket, influencing both affinity and efficacy. It is plausible that this compound may exhibit selectivity for certain nAChR subtypes, such as the α4β2 or α7 subtypes, which are major targets for CNS drug discovery.[4]
References
- 1. Merging old and new perspectives on nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]
- 3. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nicotine - Wikipedia [en.wikipedia.org]
The Rising Promise of Pyridine-Pyrrolidine Hybrids: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyridine and pyrrolidine rings into hybrid molecules has emerged as a compelling strategy in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising scaffolds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Quantitative data is presented in structured tables for comparative analysis, detailed experimental protocols are provided for key assays, and crucial signaling pathways are visualized to facilitate a deeper understanding of their therapeutic promise.
I. Core Synthetic Strategies
The synthesis of pyridine-pyrrolidine hybrids typically involves multi-step reaction sequences, combining established methods for the construction of each heterocyclic core with a suitable linking strategy. A general and adaptable approach involves the initial synthesis of functionalized pyridine and pyrrolidine precursors, followed by their coupling.
One common strategy involves the Hantzsch pyridine synthesis or similar condensation reactions to form the pyridine ring, often incorporating a functional group that can be used for subsequent linkage to the pyrrolidine moiety. The pyrrolidine ring can be prepared through various methods, including the cyclization of amino alcohols or the 1,3-dipolar cycloaddition of azomethine ylides. The final hybridization is then achieved through reactions such as amide bond formation, ether synthesis, or the formation of a carbon-carbon bond, depending on the desired linker.
II. Quantitative Biological Activity
The biological potency of pyridine-pyrrolidine hybrids is demonstrated across a range of therapeutic areas. The following tables summarize key quantitative data from various studies, providing a comparative overview of their efficacy.
Table 1: Anticancer Activity of Pyridine-Pyrrolidine Hybrids and Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyridine-Thiazole Hybrid 3 | HL-60 (Leukemia) | MTT | 0.57 | [1] |
| Pyridine-Urea 8e | MCF-7 (Breast) | MTT | 0.22 | [2] |
| Pyridine-Urea 8n | MCF-7 (Breast) | MTT | 1.88 | [2] |
| Imidazopyridine-Quinoline 12 | MDA-MB-231 (Breast) | MTT | 0.29 | [3] |
| Imidazopyridine-Quinoline 8 | MDA-MB-231 (Breast) | MTT | 0.32 | [3] |
| Spiro-Pyridine 5 | Caco-2 (Colon) | MTT | 9.78 | |
| Spiro-Pyridine 7 | Caco-2 (Colon) | MTT | 7.83 | |
| Pyrimidine-Bridged Combretastatin 4 | A549 (Lung) | MTT | 3.38 | [4] |
| Pyrimidine-Bridged Combretastatin 5 | A549 (Lung) | MTT | 3.71 | [4] |
| Purine-Piperidine/Pyrrolidine Hybrid 22c | A549 (Lung) | MTT | <10 | [5] |
| Pyrazolo[3,4-d]pyridazine PPD-1 | A549 (Lung) | MTT | Favorable Therapeutic Ratio | [6] |
Table 2: Antimicrobial Activity of Pyridine-Pyrrolidine Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Halogenated Pyrrolidine Derivative 5 | Candida albicans | Broth Microdilution | 32-64 | [7] |
| Halogenated Pyrrolidine Derivative 6 | Candida albicans | Broth Microdilution | 32-64 | [7] |
| Halogenated Pyrrolidine Derivative 7 | Candida albicans | Broth Microdilution | 32-64 | [7] |
| Halogenated Pyrrolidine Derivative 3 | Staphylococcus aureus | Broth Microdilution | 32-128 | [7] |
| N-alkylated Pyridine Salt 66 | Staphylococcus aureus | Broth Microdilution | 56 ± 0.5% inhibition at 100 µg/mL | [8] |
| N-alkylated Pyridine Salt 66 | Escherichia coli | Broth Microdilution | 55 ± 0.5% inhibition at 100 µg/mL | [8] |
| Pyridine-Thiazole Hybrid 94a-c | Various Bacteria & Fungi | In vitro assay | Effective against all tested strains | [8] |
| Pyridonethiol 89b | Bacillus subtilis | Broth Microdilution | 0.12 | [8] |
| Pyridonethiol 89c | Bacillus subtilis | Broth Microdilution | 0.12 | [8] |
| Pyridine-2,6-dithiocarboxylic acid | Various non-pseudomonads | Broth Microdilution | ≤24 µM | [9] |
| Alkyl Pyridinol EA-02-009 | S. aureus/MRSA | Broth Microdilution | 0.5-1 | [10] |
| Pyrazole-clubbed Pyrimidine 5c | MRSA | Broth Microdilution | 521 µM | [11] |
Table 3: Cholinesterase Inhibitory Activity of Pyridine-Pyrrolidine Hybrids and Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Pyridine Carbamate 8 | hAChE | 0.153 ± 0.016 | [12] |
| Pyridine Carbamate 11 | hBChE | 0.828 ± 0.067 | [12] |
| Pyridonepezil 7 | hAChE | 0.0094 ± 0.0004 | [13] |
| Amiridine-piperazine Hybrid 5h | AChE | 1.83 ± 0.03 | [14] |
| Berberine | AChE | 0.72 ± 0.04 µg/mL | [15] |
| Palmatine | AChE | 6.29 ± 0.61 µg/mL | [15] |
III. Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of pyridine-pyrrolidine hybrids.
A. General Synthesis of a Pyridine-Pyrrolidine Hybrid Scaffold
This protocol outlines a generalized approach for the synthesis of a pyridine-pyrrolidine hybrid linked by an amide bond.
-
Synthesis of a Carboxylic Acid-Functionalized Pyridine:
-
Synthesize a substituted pyridine ring using a method such as the Hantzsch synthesis, incorporating a precursor to a carboxylic acid group (e.g., an ester or a methyl group that can be later oxidized).
-
If necessary, hydrolyze the ester or oxidize the alkyl group to the corresponding carboxylic acid using standard procedures (e.g., base- or acid-catalyzed hydrolysis, or oxidation with potassium permanganate).
-
Purify the pyridine carboxylic acid derivative by recrystallization or column chromatography.
-
-
Synthesis of an Amine-Functionalized Pyrrolidine:
-
Synthesize a protected pyrrolidine derivative containing a hydroxyl group.
-
Convert the hydroxyl group to an azide using a reagent like diphenylphosphoryl azide (DPPA).
-
Reduce the azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.
-
Protect the amine group if necessary with a suitable protecting group (e.g., Boc anhydride).
-
Deprotect the pyrrolidine nitrogen if it was protected during the synthesis.
-
-
Amide Coupling Reaction:
-
Activate the carboxylic acid of the pyridine derivative using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) or by converting it to an acid chloride using thionyl chloride.
-
React the activated pyridine derivative with the amine-functionalized pyrrolidine in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.
-
Purify the final pyridine-pyrrolidine hybrid by column chromatography.
-
B. MTT Assay for Anticancer Activity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridine-pyrrolidine hybrid in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable software.
-
C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
-
Preparation of Inoculum:
-
Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyridine-pyrrolidine hybrid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
D. Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) and the inhibitory effect of compounds.
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine chloride), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
-
Prepare a stock solution of the pyridine-pyrrolidine hybrid in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the enzyme solution.
-
Incubate the mixture for a pre-determined time (e.g., 15 minutes) at a controlled temperature.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (reaction without the inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
IV. Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyridine-pyrrolidine hybrids stem from their ability to interact with and modulate various cellular targets and signaling pathways.
A. Induction of Apoptosis via the Bax/Bcl-2 Pathway
Many pyridine-pyrrolidine hybrids exert their anticancer effects by inducing programmed cell death, or apoptosis. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Some hybrids have been shown to disrupt the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[6][16] An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to cell death.
Caption: Apoptosis induction by pyridine-pyrrolidine hybrids via Bax/Bcl-2 modulation.
B. Cholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer's, pyridine-pyrrolidine hybrids have shown promise as cholinesterase inhibitors. By inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is crucial for cognitive function. The inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, or non-competitive, where it binds to an allosteric site.
Caption: Competitive inhibition of a cholinesterase enzyme.
Caption: Non-competitive inhibition of a cholinesterase enzyme.
V. Conclusion and Future Directions
Pyridine-pyrrolidine hybrids represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy against cancer cells, pathogenic microbes, and key enzymes implicated in neurodegenerative diseases underscores the value of this hybrid scaffold in drug discovery. The ability to readily modify the core structures and the linker allows for the fine-tuning of their pharmacological properties, offering a promising avenue for the development of next-generation therapeutics.
Future research should focus on expanding the structure-activity relationship studies to design more potent and selective compounds. In-depth investigations into their mechanisms of action, including the identification of specific molecular targets and the elucidation of upstream signaling pathways, will be crucial for their clinical translation. Furthermore, optimizing the pharmacokinetic and pharmacodynamic profiles of these hybrids will be essential to advance them from promising lead compounds to clinically viable drug candidates. The continued exploration of the chemical space around the pyridine-pyrrolidine core holds immense promise for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridonepezils, new dual AChE inhibitors as potential drugs for the treatment of Alzheimer's disease: synthesis, biological assessment, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Potential Pharmacological Profile of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine: A Technical Guide for Researchers
Disclaimer: Direct pharmacological data for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is not extensively available in the public domain. This technical guide provides a potential pharmacological profile based on the structural analogy to well-characterized compounds, primarily nicotine and its derivatives. The information herein is intended to serve as a foundational resource for researchers and drug development professionals to guide future experimental investigations.
Executive Summary
This document outlines the putative pharmacological profile of this compound, a novel compound with structural similarities to nicotinic acetylcholine receptor (nAChR) agonists. Based on its chemical architecture, which features a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group, the primary pharmacological target is predicted to be the nAChRs, particularly the α4β2 and α7 subtypes, which are prevalent in the central nervous system.[1][2] The amine substituent at the 2-position of the pyridine ring may modulate its binding affinity, selectivity, and functional activity at these receptors compared to nicotine. This guide provides a theoretical framework for its mechanism of action, potential signaling pathways, and suggested experimental protocols for its characterization.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is presented below, alongside nicotine for comparative analysis. Key physicochemical properties, which are crucial for predicting its pharmacokinetic and pharmacodynamic behavior, are summarized in Table 1.
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | Nicotine (Reference) |
| Molecular Formula | C10H15N3 | C10H14N2 |
| Molecular Weight | 177.25 g/mol | 162.23 g/mol |
| Topological Polar Surface Area (TPSA) | 42.1 Ų | 16.1 Ų[3] |
| logP (Predicted) | 1.5 | 1.17 |
| Hydrogen Bond Donors | 1 | 0[3] |
| Hydrogen Bond Acceptors | 3 | 2[3] |
| Rotatable Bonds | 1 | 1[3] |
Note: Properties for this compound are predicted using computational models.
Putative Pharmacological Target and Mechanism of Action
The structural backbone of this compound is highly analogous to nicotine, a potent agonist of nAChRs.[4] These receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[5]
Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)
It is hypothesized that this compound will act as an agonist at various nAChR subtypes. The binding of an agonist to the nAChR, located at the interface of α and non-α subunits, induces a conformational change that opens the ion channel, leading to an influx of cations (primarily Na+ and Ca2+).[5] This influx results in depolarization of the cell membrane and the generation of an excitatory postsynaptic potential.
The N-methylpyrrolidine moiety is crucial for high-affinity binding to the α4β2 nAChR, a key subtype implicated in the addictive properties of nicotine.[2][6] The addition of a methyl group to the pyridine ring, as seen in analogs of nicotine, can alter the binding affinity and efficacy at both α4β2 and α7 nAChRs.[1] The presence of the 2-amino group on the pyridine ring in this compound is a significant structural deviation from nicotine and may influence its interaction with the receptor binding pocket, potentially altering its subtype selectivity and functional activity.
Potential Signaling Pathways
The activation of nAChRs by an agonist like this compound would likely trigger downstream signaling events, particularly in neuronal cells. The influx of Ca2+ through the activated nAChR can act as a second messenger, modulating the activity of various intracellular enzymes and signaling cascades, and leading to the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine.[4][6]
Potential Pharmacological Effects and Therapeutic Applications
Given its structural similarity to nicotine, this compound could exhibit a range of central nervous system effects. Depending on its specific activity and selectivity profile at different nAChR subtypes, it could have potential therapeutic applications in neurological and psychiatric disorders. For instance, selective activation of α7 nAChRs is being explored for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[1] Conversely, its interaction with α4β2 nAChRs might confer addictive properties.[2]
Proposed Experimental Protocols
To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Characterization
5.1.1 Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compound for various nAChR subtypes (e.g., α4β2, α7).
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing the nAChR subtype of interest.
-
Incubate the membranes with a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) in the presence of increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
5.1.2 Functional Assays
-
Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50) of the compound at nAChR subtypes.
-
Methodology (Two-Electrode Voltage Clamp on Xenopus Oocytes):
-
Inject cRNA encoding the desired nAChR subunits into Xenopus laevis oocytes.
-
After 2-5 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply acetylcholine or the test compound to the oocyte and record the induced current.
-
Generate dose-response curves to determine the EC50 and maximal efficacy.
-
In Vivo Evaluation
Following in vitro characterization, in vivo studies in appropriate animal models would be necessary to assess the compound's pharmacokinetic profile, central nervous system effects, and potential therapeutic efficacy.
Potential Off-Target Activities
While the primary target is predicted to be nAChRs, the structural motifs present in this compound suggest potential for interactions with other receptors. For instance, various pyridine derivatives have been shown to possess affinity for serotonin (5-HT) receptors, such as the 5-HT1A subtype.[7] Therefore, comprehensive receptor screening panels should be employed to identify any significant off-target activities that could contribute to the overall pharmacological profile or lead to undesirable side effects.
Conclusion
This compound represents an intriguing novel chemical entity with a high likelihood of interacting with nicotinic acetylcholine receptors. Its pharmacological profile is anticipated to be that of a nAChR agonist, with the specific subtype selectivity and functional activity being key determinants of its therapeutic potential and side-effect profile. The experimental framework provided in this guide offers a systematic approach to thoroughly characterize this compound and validate its hypothesized mechanism of action. Further research is warranted to explore its potential as a pharmacological tool or a lead compound for drug discovery programs targeting nAChR-mediated signaling.
References
- 1. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine|lookchem [lookchem.com]
- 4. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetylcholine (nicotinic) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine - Wikipedia [en.wikipedia.org]
- 7. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties, Biological Activity, and Experimental Protocols for Nicotinic Acetylcholine Receptor Ligands
A Technical Guide Focused on Nicotine, a Structural Analog of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Disclaimer: Extensive searches of the public scientific literature and chemical databases did not yield specific synthesis, quantitative biological data, or detailed experimental protocols for this compound. This compound, an analog of nicotine, is not well-characterized in available resources. To fulfill the request for an in-depth technical guide, this document focuses on its parent compound, (S)-Nicotine, a well-studied ligand for nicotinic acetylcholine receptors (nAChRs). The data, protocols, and pathways described herein for nicotine serve as a comprehensive example and a foundational guide for the scientific study of its analogs.
Introduction to this compound
This compound is a chemical compound structurally related to nicotine. It features a pyridine ring and a methylpyrrolidine ring, characteristic of nicotine, with the addition of an amine group at the 2-position of the pyridine ring. The Standard InChIKey for the racemic form is FARGKMUKCFJLSU-UHFFFAOYSA-N [1]. For the stereospecific (S)-enantiomer, the InChIKey is FARGKMUKCFJLSU-VIFPVBQESA-N [2]. Given its structural similarity to nicotine, it is predicted to interact with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels critical in neurotransmission.
Physicochemical and Pharmacokinetic Properties of Nicotine
The properties of nicotine are well-documented and provide a baseline for understanding its analogs.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄N₂ | [3] |
| Molecular Weight | 162.23 g/mol | [3] |
| IUPAC Name | 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | [3] |
| CAS Number | 54-11-5 | [3] |
| Protein Binding | <5% | [3] |
| Metabolism | Primarily hepatic (CYP2A6, CYP2B6, FMO3) | [3] |
| Elimination Half-life | 1–2 hours (20 hours for its active metabolite, cotinine) | [3] |
| Excretion | Renal; urine pH-dependent | [3] |
Biological Activity and Mechanism of Action
Nicotine acts as an agonist at most nicotinic acetylcholine receptors (nAChRs), which are pentameric ion channels found throughout the central and peripheral nervous systems. The two most predominant nAChR subtypes in the brain are the α4β2 and α7 receptors.
Activation of nAChRs by an agonist like nicotine leads to a conformational change, opening an ion channel permeable to cations such as Na⁺ and Ca²⁺. This influx of positive ions causes depolarization of the neuronal membrane, triggering downstream signaling events. In the central nervous system, this modulation affects the release of various neurotransmitters, including dopamine, which is central to the rewarding and addictive properties of nicotine.
Quantitative Biological Data for Nicotine
The following table summarizes the binding affinity (Kᵢ) and functional potency (EC₅₀) of nicotine at various human nAChR subtypes.
| nAChR Subtype | Radioligand | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Reference(s) |
| α4β2 | [³H]Cytisine | Radioligand Binding | 5.9 | - | [4] |
| α4β2 | - | Membrane Potential | - | 19.44 ± 1.02 | [5] |
| α3β4 | - | Membrane Potential | - | 733.3 ± 146.5 | [5] |
| α7 | [³H]Methyllycaconitine | Radioligand Binding | - | - |
Note: Data for α7 binding affinity of nicotine itself is less commonly reported using this specific radioligand, which is an antagonist.
Signaling Pathways
Upon agonist binding and channel opening, the influx of Ca²⁺ through nAChRs (particularly the α7 subtype, which has high calcium permeability) initiates several intracellular signaling cascades crucial for neuronal survival and function. Two prominent pathways are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in neuroprotection and synaptic plasticity.
Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Cascade.
Experimental Protocols
Radioligand Binding Assay for nAChRs
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype (e.g., α4β2).
Objective: To quantify the affinity of a test compound by measuring its ability to displace a known radioligand from the receptor.
Materials:
-
Biological Material: Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2).
-
Radioligand: A high-affinity ligand, e.g., [³H]Cytisine or [³H]Epibatidine.
-
Non-specific Competitor: A high concentration of a known ligand, e.g., 10 µM Nicotine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, cell harvester, and scintillation counter.
Protocol:
-
Membrane Preparation: a. Culture cells to confluency and harvest by scraping into ice-cold Assay Buffer. b. Homogenize the cell suspension and centrifuge at 48,000 x g for 20 minutes at 4°C. c. Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and repeat the wash step twice. d. Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Binding Assay Procedure: a. In a 96-well plate, set up the following reactions in triplicate:
- Total Binding: 50 µL membrane preparation + 50 µL [³H]Radioligand + 50 µL Assay Buffer.
- Non-specific Binding: 50 µL membrane preparation + 50 µL [³H]Radioligand + 50 µL Non-specific Competitor (10 µM Nicotine).
- Competition: 50 µL membrane preparation + 50 µL [³H]Radioligand + 50 µL of test compound (at various concentrations). b. Incubate the plate at room temperature for 2-3 hours to reach equilibrium. c. Terminate the assay by rapid filtration through pre-soaked glass fiber filters using a cell harvester. d. Wash filters three times with ice-cold Wash Buffer. e. Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
References
- 1. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Disclaimer: 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is not extensively documented in publicly available scientific literature. Therefore, this guide is based on the analysis of its structural analogs, namely nicotine and substituted aminopyridines, and established principles in medicinal chemistry and pharmacology. The experimental protocols and potential biological activities described herein are extrapolations and require experimental validation.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a methylpyrrolidine moiety. Its structure suggests potential activity as a nicotinic acetylcholine receptor (nAChR) agonist, similar to nicotine. This guide provides a comprehensive overview of its predicted physicochemical properties, plausible synthetic routes, relevant analytical methodologies, and potential biological signaling pathways.
Physicochemical Properties
The SMILES notation for this compound is NC1=CC=C(C=N1)C2CCCN2C. Based on this structure, the following physicochemical properties are predicted. For comparative purposes, the properties of the related compounds nicotine and 2-aminopyridine are also presented.
| Property | This compound (Predicted) | Nicotine | 2-Aminopyridine |
| Molecular Formula | C10H15N3 | C10H14N2 | C5H6N2 |
| Molecular Weight | 177.25 g/mol | 162.23 g/mol | 94.12 g/mol |
| LogP | ~1.5 - 2.5 | 1.17 | 0.53 |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | 16.1 Ų | 38.3 Ų |
| Hydrogen Bond Donors | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 2 |
| Rotatable Bonds | 1 | 1 | 0 |
Synthesis and Characterization
A plausible synthetic strategy for this compound would involve the coupling of a suitable functionalized pyridine precursor with a 1-methylpyrrolidine derivative. A generalized synthetic workflow is proposed below.
Caption: A potential synthetic route to the target compound.
Experimental Protocol: General Suzuki Coupling
-
Preparation of the Boronic Ester: To a solution of 1-methyl-2-pyrrolidinone in an anhydrous aprotic solvent (e.g., THF), add a suitable organometallic reagent (e.g., n-BuLi) at low temperature (-78 °C). After stirring, add a boronic acid pinacol ester to form the corresponding pyrrolidine boronic ester.
-
Coupling Reaction: In a separate flask, dissolve 2-amino-5-bromopyridine, the pyrrolidine boronic ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a solvent mixture (e.g., toluene/ethanol/water).
-
Reaction Monitoring: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization: The structure of the final compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR to elucidate the chemical structure and connectivity of atoms.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared Spectroscopy: To identify characteristic functional groups.
Analytical Methodologies
The quantitative analysis of this compound in biological matrices or as a pure compound would likely employ chromatographic techniques.
| Analytical Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase column | Acetonitrile/water with formic acid or ammonium acetate buffer | UV-Vis or Mass Spectrometry (MS) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) |
Experimental Protocol: General HPLC-MS Method
-
Sample Preparation: For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interfering substances. The extracted sample is then dissolved in the mobile phase.
-
Chromatographic Separation: Inject the prepared sample onto a C18 HPLC column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Couple the HPLC system to a mass spectrometer (e.g., a triple quadrupole instrument) operating in positive electrospray ionization (ESI+) mode. Monitor the parent ion and at least one characteristic fragment ion for quantification.
Potential Biological Activity and Signaling Pathways
The structural similarity of this compound to nicotine suggests that it is likely to be an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] These are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[3]
Nicotinic Acetylcholine Receptor Signaling
Activation of nAChRs by an agonist like the title compound is expected to cause a conformational change in the receptor, opening an ion channel that is permeable to cations, primarily Na+ and Ca2+.[1] The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. The α7 and α4β2 subtypes are the most abundant nAChRs in the brain.[1]
Agonist binding to these receptors can lead to the activation of several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is known to be involved in neuroprotection.[2]
Caption: Proposed signaling pathway upon nAChR activation.
Experimental Protocol: In Vitro Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α7 and α4β2 nAChRs).
-
Radioligand Binding: Incubate the cell membranes with a known radiolabeled nAChR ligand (e.g., [3H]-epibatidine) in the presence of varying concentrations of the test compound (this compound).
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This provides an indication of the compound's affinity for the receptor.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. The protocols detailed below are based on established methods for structurally similar compounds, such as nicotine and its derivatives, and can be adapted for the specific analysis of the target compound.
Overview of Analytical Techniques
The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and quantity. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC) for separation and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for separation, identification, and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.
-
Mass Spectrometry (MS) for molecular weight determination and structural analysis.
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities and other components in a sample matrix.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used method for the analysis of pyridine-containing compounds.[1] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[1]
Table 1: Typical HPLC Parameters for the Analysis of 2-Aminopyridine Derivatives
| Parameter | Condition |
| Column | C8 or C18 reversed-phase, 2.1-4.6 mm I.D., 50-150 mm length, 1.8-5 µm particle size |
| Mobile Phase | A: Acetonitrile or MethanolB: Water with 0.1% Formic Acid or Ammonium Formate buffer |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 254 nm or 275 nm[2][3] |
| Injection Volume | 1 - 10 µL |
Table 2: Estimated Performance Data for HPLC-MS/MS Analysis of Nicotine-Related Impurities [4][5]
| Analyte | Estimated LOD (µg/g) | Estimated LOQ (µg/g) |
| Nicotine-N-oxide | 0.56 | 1.86 |
| Nornicotine | 0.46 | 1.53 |
| Cotinine | 0.10 | 0.34 |
| Anabasine | 0.08 | 0.27 |
| Myosmine | 0.36 | 1.18 |
| β-Nicotyrine | 0.61 | 2.04 |
Note: The LOD and LOQ for this compound are expected to be in a similar range but should be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like nicotine and its analogs.[6][7]
Table 3: Typical GC-MS Parameters for the Analysis of Nicotine Analogs
| Parameter | Condition |
| Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 300 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Scan Range | 50 - 550 m/z |
Spectroscopic Methods
Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary techniques for determining the chemical structure of organic molecules.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Pyridine-H | 6.5 - 8.0 |
| Pyrrolidine-H (ring) | 1.5 - 3.5 |
| N-CH₃ | 2.0 - 2.5 |
| NH₂ | 4.0 - 5.0 (broad) |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
| Pyridine-C | 110 - 160 |
| Pyrrolidine-C | 25 - 70 |
| N-CH₃ | ~40 |
Note: The predicted chemical shifts are based on the analysis of similar structures and should be confirmed by experimental data.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which aids in its identification.
Table 6: Predicted Mass Fragmentation Pattern for this compound
| m/z | Proposed Fragment |
| 177 | [M+H]⁺ (Molecular Ion) |
| 162 | [M-CH₃]⁺ |
| 84 | [C₅H₁₀N]⁺ (N-methylpyrrolidine fragment) |
| 94 | [C₅H₆N₂]⁺ (2-aminopyridine fragment) |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for N-methylpyrrolidine and aminopyridine structures.[11][12][13][14][15]
Experimental Protocols
Protocol for HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.
-
Analysis: Inject the standards and samples and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Protocol for GC-MS Analysis
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent such as methanol or dichloromethane.
-
GC-MS Conditions: Set up the GC-MS system according to the parameters in Table 3.
-
Analysis: Inject the standards and samples.
-
Identification and Quantification: Identify the analyte by its retention time and mass spectrum. Quantify using a calibration curve or by the internal standard method.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals to the corresponding protons and carbons in the molecule.
Visualizations
References
- 1. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. repository.rit.edu [repository.rit.edu]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. mzCloud – N Methyl 2 pyrrolidone [mzcloud.org]
- 12. massbank.eu [massbank.eu]
- 13. massbank.eu [massbank.eu]
- 14. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note: HPLC Analysis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Introduction
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic amine containing a pyridine and a methylpyrrolidine ring. Its structural similarity to nicotine and other related compounds suggests its potential significance in pharmaceutical and toxicological research. Accurate and reliable quantitative analysis of this compound is crucial for its study in various matrices. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is suitable for purity assessment, quantification in formulated products, and pharmacokinetic studies.
Chemical Structure
Molecular Formula: C₁₀H₁₅N₃ Molecular Weight: 177.25 g/mol [1]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Run Time | 15 minutes |
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a formulated product, dissolve the product in the diluent to achieve a theoretical concentration within the calibration range. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
3. Method Validation Parameters (Hypothetical Data)
The method should be validated according to ICH guidelines. The following is a summary of hypothetical performance data:
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from placebo or common excipients |
Quantitative Data Summary
The following table summarizes hypothetical data obtained from the analysis of three different sample batches.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Batch 001 | 5.42 | 12543 | 50.2 |
| Batch 002 | 5.41 | 12398 | 49.6 |
| Batch 003 | 5.43 | 12610 | 50.4 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Hypothetical Signaling Pathway Interaction
This diagram illustrates a hypothetical interaction of this compound with a generic G-protein coupled receptor (GPCR), a common target for compounds with such structures.
Disclaimer: The experimental conditions and data presented in this application note are hypothetical and intended for illustrative purposes. Method development and validation should be performed for specific applications and matrices.
References
Application Note: NMR Spectroscopic Analysis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to nicotine and other biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such small molecules. This document provides a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound and presents predicted spectral data based on the analysis of analogous structures.
Note: As of the last literature search, detailed experimental ¹H and ¹³C NMR data for this compound were not publicly available. The spectral data presented herein are therefore predicted values based on established NMR principles and data from similar chemical structures. Experimental verification is required for precise chemical shift and coupling constant assignments.
Predicted NMR Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the known chemical shifts of 2-aminopyridine and N-methylpyrrolidine derivatives.
Structure and Atom Numbering:
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | ~3.1 - 3.3 | t | ~8.0 |
| H-3' (ax) | ~1.6 - 1.8 | m | - |
| H-3' (eq) | ~2.0 - 2.2 | m | - |
| H-4' (ax) | ~1.5 - 1.7 | m | - |
| H-4' (eq) | ~1.8 - 2.0 | m | - |
| H-5' | ~2.9 - 3.1 | t | ~8.0 |
| N-CH₃ | ~2.2 - 2.4 | s | - |
| NH₂ | ~4.5 - 5.5 | br s | - |
| H-3 | ~6.4 - 6.6 | d | ~8.5 |
| H-4 | ~7.3 - 7.5 | dd | ~8.5, 2.5 |
| H-6 | ~7.9 - 8.1 | d | ~2.5 |
Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-2' | ~65 - 70 |
| C-3' | ~22 - 25 |
| C-4' | ~30 - 35 |
| C-5' | ~55 - 60 |
| N-CH₃ | ~40 - 45 |
| C-2 | ~158 - 162 |
| C-3 | ~108 - 112 |
| C-4 | ~138 - 142 |
| C-5 | ~125 - 130 |
| C-6 | ~145 - 150 |
Experimental Protocols
This section outlines a standard protocol for the preparation and NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set the spectral width to approximately 12-16 ppm to ensure all proton signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: Set the spectral width to approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.
2D NMR Experiments (Optional but Recommended for Full Structural Confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of the protons.
-
Data Interpretation: Analyze the chemical shifts, multiplicities, coupling constants, and 2D correlation data to assign each signal to a specific atom in the molecule.
Visualizations
The following diagrams illustrate the experimental workflow and the logic of NMR-based structure elucidation.
Application Notes and Protocols for the Mass Spectrometric Analysis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide for the mass spectrometric analysis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. This document outlines theoretical fragmentation pathways, experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data presentation guidelines. The provided protocols and fragmentation schemes are based on established principles of mass spectrometry for analogous compounds containing pyridine and pyrrolidine moieties.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a methylpyrrolidine group. Its structural similarity to compounds of pharmacological interest necessitates robust analytical methods for its identification and quantification. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for analyzing such compounds in complex matrices. This document serves as a practical guide for researchers employing mass spectrometry for the characterization of this compound.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H15N3 |
| Molecular Weight | 177.25 g/mol |
| Exact Mass | 177.1266 |
Theoretical Mass Spectrometry Fragmentation
The fragmentation of this compound in mass spectrometry is predicted to be primarily driven by the charge localization on the nitrogen atoms and the subsequent cleavage of adjacent bonds. The most likely sites for fragmentation are the pyrrolidine ring and the bond connecting it to the pyridine ring.
Electrospray Ionization (ESI) Fragmentation (Positive Mode)
Under positive mode ESI, the molecule is expected to be protonated, forming the [M+H]⁺ ion (m/z 178.1344). Collision-induced dissociation (CID) of this precursor ion is anticipated to yield several characteristic product ions. The primary fragmentation pathways are expected to involve the pyrrolidine ring.
Predicted Quantitative Data for ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |
| 178.1344 | 162.1022 | NH3 | Loss of the amino group from the pyridine ring |
| 178.1344 | 84.0813 | C5H7N2 | Cleavage yielding the N-methylpyrrolidinium ion |
| 178.1344 | 95.0609 | C5H10N | Cleavage yielding the 2-aminopyridine fragment |
Note: The relative abundances of these fragments will depend on the collision energy.
Proposed ESI Fragmentation Pathway
Caption: Proposed ESI fragmentation of this compound.
Experimental Protocols
This section provides a general protocol for the analysis of this compound using LC-MS/MS. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to prepare calibration standards and quality control samples.
-
Matrix Samples (e.g., Plasma, Urine): Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances. A typical protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the sample, vortexing, centrifuging, and analyzing the supernatant.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (for targeted quantification)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 178.13 | 84.1 | 20 |
| 178.13 | 162.1 | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Experimental Workflow
Application Notes and Protocols: 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine scaffold in medicinal chemistry. This versatile building block holds significant potential for the development of novel therapeutics, particularly in the areas of oncology, neurodegenerative diseases, and disorders modulated by nicotinic acetylcholine receptors.
Introduction
The this compound core structure combines the key pharmacophoric features of a 2-aminopyridine and a methylpyrrolidine moiety. The 2-aminopyridine group is a well-established hinge-binding motif in many kinase inhibitors, while the pyrrolidine ring, with its sp³-hybridized carbons, provides three-dimensionality and opportunities for stereochemical diversity, which can be crucial for potent and selective target engagement.[1] This scaffold is a valuable starting point for the synthesis of compound libraries targeting a range of biological targets.
Key Application Areas
The primary therapeutic areas where derivatives of this compound have potential applications include:
-
Kinase Inhibition: The 2-aminopyridine portion of the molecule can serve as a scaffold for the development of inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.
-
Neurodegenerative Diseases: Pyridine amine derivatives have shown potential in the context of Alzheimer's disease by inhibiting the aggregation of amyloid-β (Aβ) peptides.[2]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The structural similarity of the methylpyrrolidinyl-pyridine core to nicotine suggests its potential as a modulator of nAChRs, which are implicated in a variety of neurological and psychiatric disorders.
I. Application in Kinase Inhibitor Synthesis
The 2-aminopyridine scaffold is a privileged structure in the design of kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding site. Derivatives of this compound can be synthesized to target a variety of kinases.
Quantitative Data for Related Kinase Inhibitors
While specific data for direct derivatives of this compound are not extensively published, the following table presents data for structurally related aminopyridine and aminopyrimidine kinase inhibitors to illustrate the potential of this scaffold.
| Kinase Target | Inhibitor Scaffold/Derivative | IC₅₀ (nM) | Reference |
| TBK1 | Substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine | 210 | [3] |
| IKKε | Substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine | - | [3] |
| Bcr-Abl | N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine | Similar to Imatinib | [4] |
| ASK1 | Pyridin-2-yl urea inhibitor | 1.55 | [5] |
| PLK1 | Aminopyrimidinyl Pyrazole Analog | - | [6] |
| HPK1 | Pyridine-2-Carboxamide Derivative | - | [7] |
Experimental Protocols: Synthesis of Kinase Inhibitor Derivatives
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of amide derivatives by reacting the primary amino group of the scaffold with an acyl chloride.
-
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acylated derivative.
-
Protocol 2: Buchwald-Hartwig Amination for Diversification
To explore structure-activity relationships, the pyridine ring can be further functionalized. Assuming a bromo-substituted precursor, a Buchwald-Hartwig amination can be employed.
-
Materials:
-
Bromo-substituted 5-(1-methylpyrrolidin-2-yl)pyridine derivative
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous toluene
-
-
Procedure:
-
To a reaction vessel, add the bromo-pyridine derivative (1.0 eq), the amine (1.5 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method to determine the IC₅₀ value of a synthesized compound against a target kinase using a luminescence-based assay like ADP-Glo™.
-
Materials:
-
Recombinant human kinase
-
Kinase substrate peptide
-
ATP
-
Kinase buffer
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in kinase buffer.
-
In a 384-well plate, add the kinase buffer, the target kinase, and the inhibitor solution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be at or near its Km value for the kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.
-
Diagrams
Caption: A generic MAPK/ERK signaling pathway often targeted by kinase inhibitors.
Caption: Workflow for synthesis and screening of an amide library.
II. Application in Neurodegenerative Diseases
The pyridine amine scaffold has been investigated for its potential to inhibit amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[2] Derivatives of this compound could be explored for this application.
Experimental Protocol: Aβ Aggregation Inhibition Assay (Thioflavin T)
This protocol describes a common in vitro assay to screen for inhibitors of Aβ fibril formation using the fluorescent dye Thioflavin T (ThT).
-
Materials:
-
Synthetic Aβ₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Thioflavin T (ThT) solution
-
Synthesized inhibitor compound
-
96-well black microplate
-
Microplate spectrofluorometer
-
-
Procedure:
-
Prepare a stock solution of Aβ₄₂ by dissolving the lyophilized peptide in HFIP, then evaporating the HFIP to create a peptide film. Resuspend the film in DMSO to make a concentrated stock.
-
Dilute the Aβ₄₂ stock solution in PBS to a final concentration of 20 µM.
-
Add the inhibitor compound at various concentrations (e.g., 10, 25, 50 µM) to the Aβ₄₂ solution. Include a DMSO-only control.
-
Incubate the plate at 37 °C with shaking for 2.5 to 24 hours.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~483 nm.
-
Normalize the fluorescence readings to the DMSO-only control and express as a percentage of relative fluorescence to determine the extent of inhibition.
-
III. Application as nAChR Modulators
The structural resemblance of the core scaffold to nicotinic agonists makes it a candidate for the development of modulators of nicotinic acetylcholine receptors (nAChRs). A closely related compound, 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, has demonstrated high affinity for nAChRs.[8]
Quantitative Data for a Related nAChR Ligand
| Compound | Target | Kᵢ (pM) | Reference |
| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine | nAChRs | 28 | [8] |
| 6-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine | nAChRs | 23 | [8] |
Experimental Protocol: Radioligand Binding Assay for nAChRs
This protocol provides a general method for a competitive radioligand binding assay to determine the affinity of a test compound for nAChRs.
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells)
-
Radioligand (e.g., [³H]-Epibatidine)
-
Non-specific binding competitor (e.g., Nicotine)
-
Assay buffer
-
Synthesized test compound
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess competitor), and competition binding (membranes + radioligand + test compound).
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Harvest the membranes onto the filter plates using a cell harvester and wash with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding by the test compound at each concentration and calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.
-
Caption: Modulation of a nicotinic acetylcholine receptor by a ligand.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine Derivatives
Abstract
These application notes provide a detailed protocol for the synthesis of 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine and its derivatives. This compound serves as a crucial building block in medicinal chemistry and drug development, most notably as a key intermediate in the synthesis of Varenicline. The following sections outline the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of these compounds. The protocols are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a heterocyclic compound containing both a pyridine and a methylpyrrolidine moiety. Its structural features make it a valuable scaffold in the design of novel therapeutic agents. The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The protocols detailed herein describe a general synthetic pathway that can be adapted to produce a variety of derivatives.
General Synthetic Pathway
The synthesis of this compound derivatives can be approached through a multi-step process. A common strategy involves the coupling of a suitable pyridine precursor with a protected or derivatized pyrrolidine ring, followed by functional group manipulations. The overall workflow is depicted in the diagram below.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of the Core Intermediate: this compound
This protocol outlines the synthesis of the parent compound, which can then be further derivatized.
Step 1: Nitration of 2-aminopyridine
-
To a stirred solution of concentrated sulfuric acid in a flask cooled to 0°C, slowly add 2-aminopyridine.
-
Add fuming nitric acid dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-nitropyridine.
Step 2: Halogenation of 2-amino-5-nitropyridine
-
Suspend 2-amino-5-nitropyridine in a suitable solvent such as acetonitrile.
-
Add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) portion-wise.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-halo-5-nitropyridine derivative.
Step 3: Coupling with N-Boc-L-proline
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-proline and a coupling agent (e.g., HATU) in an anhydrous aprotic solvent like DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Add the 2-halo-5-nitropyridine derivative to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography.
Step 4: Reduction of the Nitro Group and Removal of the Boc-Protecting Group
-
Dissolve the coupled product in a solvent such as methanol.
-
Add a reducing agent, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reduction of the nitro group is complete (monitored by TLC), treat the reaction mixture with a strong acid (e.g., HCl in dioxane) to remove the Boc protecting group.
-
Stir for 2-4 hours at room temperature.
-
Neutralize the reaction mixture and extract the product.
Step 5: N-Methylation of the Pyrrolidine Nitrogen
-
Dissolve the product from the previous step in a suitable solvent like methanol.
-
Add an excess of aqueous formaldehyde, followed by a reducing agent such as sodium cyanoborohydride.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction, and work up to isolate the final product, this compound. Purify by column chromatography.
Protocol 2: Synthesis of N-Acyl Derivatives
This protocol describes the acylation of the 2-amino group of the parent compound.
-
Dissolve this compound in a dry aprotic solvent (e.g., dichloromethane or THF) containing a base such as triethylamine.
-
Cool the solution to 0°C.
-
Slowly add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the N-acyl derivative.
Protocol 3: Synthesis of Pyridine Ring-Substituted Derivatives
To synthesize derivatives with substituents on the pyridine ring, it is often most efficient to begin with a correspondingly substituted pyridine starting material in Protocol 1. For example, using a substituted 2-aminopyridine in Step 1 of Protocol 1 will carry the substituent through the synthetic sequence.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of the parent compound and two example derivatives. Please note that yields are highly dependent on reaction scale and purification efficiency.
| Compound Name | Starting Materials | Reaction Time (approx.) | Yield (%) | Purity (HPLC) (%) |
| This compound | 2-Aminopyridine, N-Boc-L-proline | 4-5 days (multi-step) | 30-40 | >98 |
| N-Acetyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine | This compound, Acetyl chloride | 4 hours | 85-95 | >99 |
| N-Benzoyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine | This compound, Benzoyl chloride | 6 hours | 80-90 | >99 |
Visualization of Key Synthetic Transformations
The following diagram illustrates the key chemical transformations described in the protocols.
Caption: Key transformations in the synthesis of this compound derivatives.
Conclusion
The protocols provided in these application notes offer a robust and adaptable framework for the synthesis of this compound and a variety of its derivatives. By modifying the starting materials and employing standard functional group transformations, researchers can generate a library of compounds for further investigation in drug discovery and development programs. Adherence to standard laboratory safety practices is essential when carrying out these procedures.
Application Notes and Protocols for In Vitro Assays Involving 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a synthetic compound with a chemical structure analogous to nicotine. Nicotine, a well-characterized alkaloid, exerts its physiological effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are involved in a variety of physiological processes.[1] Given its structural similarity to nicotine, this compound is presumed to be a modulator of nAChRs.
In vitro assays are fundamental for the characterization of such compounds, enabling the determination of their binding affinity, potency, efficacy, and selectivity for different nAChR subtypes. This document provides detailed protocols for two key in vitro assays: a radioligand binding assay to assess binding affinity and a fluorometric calcium imaging assay to determine functional activity.
Quantitative Data Summary
The following tables present hypothetical data for "Compound-M" (this compound) to illustrate the typical data structure for in vitro pharmacological characterization.
Table 1: Radioligand Displacement Binding Affinity of Compound-M at Human nAChR Subtypes
| nAChR Subtype | Radioligand | Ki (nM) |
| α4β2 | [³H]-Epibatidine | 15.2 ± 2.1 |
| α7 | [¹²⁵I]-α-Bungarotoxin | 89.5 ± 10.3 |
| α3β4 | [³H]-Epibatidine | 45.7 ± 5.8 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally derived values for this compound.
Table 2: Functional Activity of Compound-M at Human nAChR Subtypes (Calcium Imaging Assay)
| nAChR Subtype | Assay Mode | Agonist | EC₅₀ / IC₅₀ (nM) |
| α4β2 | Agonist | - | 250 ± 35 |
| α7 | Agonist | - | 1,200 ± 150 |
| α3β4 | Antagonist | Acetylcholine (EC₈₀) | 850 ± 98 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally derived values for this compound.
Signaling Pathway
The activation of nicotinic acetylcholine receptors by an agonist leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane, which can trigger downstream signaling events, including the activation of voltage-gated calcium channels and subsequent cellular responses.
Caption: Nicotinic Acetylcholine Receptor (nAChR) activation pathway.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for nAChR Subtypes
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for specific nAChR subtypes using a radiolabeled ligand.
Workflow Diagram
Caption: Workflow for the radioligand binding assay.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand: A high-affinity radiolabeled ligand appropriate for the receptor subtype (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Non-specific Competitor: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target nAChR subtype to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer. Repeat the wash step.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay) and dilute to the desired concentration (e.g., 10-20 µ g/well ).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of membrane preparation, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific competitor.
-
Competition Binding: Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of serially diluted this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the NSB counts from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorometric Calcium Imaging Assay for nAChR Functional Activity
This protocol is used to determine if this compound acts as an agonist or an antagonist at a specific nAChR subtype by measuring changes in intracellular calcium concentration.
Workflow Diagram
Caption: Workflow for the fluorometric calcium imaging assay.
Materials and Reagents:
-
Cell Line: A cell line stably expressing the human nAChR subtype of interest (e.g., SH-SY5Y for endogenous α7, or a transfected HEK293 line).
-
Culture Medium: Appropriate for the chosen cell line.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test Compound: this compound.
-
Reference Agonist: A known agonist for the nAChR subtype (e.g., acetylcholine or nicotine).
-
Reference Antagonist: A known antagonist for the nAChR subtype (e.g., mecamylamine).
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
A fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture:
-
Plate the cells in black-walled, clear-bottom microplates and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the calcium-sensitive dye loading solution to each well and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure (Agonist Mode):
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Using the instrument's injection system, add the diluted test compound to the wells.
-
Immediately begin measuring the fluorescence intensity over time to detect any increase caused by calcium influx.
-
-
Assay Procedure (Antagonist Mode):
-
Prepare serial dilutions of this compound.
-
Add the diluted test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Using the instrument's injection system, add a known concentration of the reference agonist (typically at its EC₈₀ concentration) to the wells.
-
Immediately measure the fluorescence intensity to determine the extent to which the test compound inhibited the agonist-induced response.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the influx of calcium.
-
For Agonist Mode: Plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum efficacy.
-
For Antagonist Mode: Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
References
Application Notes and Protocols for High-Throughput Screening of Pyridine-Pyrrolidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine and pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][] The unique three-dimensional architecture of the pyrrolidine ring, combined with the versatile electronic properties of the pyridine moiety, makes pyridine-pyrrolidine compounds a rich source of novel therapeutic agents.[3] These compounds have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, by modulating key cellular targets such as G-protein coupled receptors (GPCRs), kinases, and components of critical signaling pathways.[4][5]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that interact with a specific biological target.[6][7] This document provides detailed application notes and experimental protocols for the HTS of pyridine-pyrrolidine compound libraries against two major classes of drug targets: GPCRs and kinases.
Application Note 1: Screening Pyridine-Pyrrolidine Compounds Against G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets for a significant portion of approved drugs.[8][9] Pyridine-pyrrolidine derivatives have been identified as modulators of various GPCRs, including the chemokine receptor CXCR4, which is implicated in cancer metastasis and inflammation.[5][6]
Featured Assay: Homogeneous Calcium Mobilization Assay
A common HTS method for identifying modulators of Gq-coupled GPCRs is the calcium mobilization assay.[10][11] This cell-based functional assay measures the transient increase in intracellular calcium concentration that occurs upon receptor activation.[12]
Data Presentation: Representative HTS Data for CXCR4 Antagonists
The following table summarizes hypothetical HTS data for a library of pyridine-pyrrolidine compounds screened for antagonistic activity against the CXCR4 receptor. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the maximum cellular response to the natural ligand, CXCL12.
| Compound ID | Scaffold | IC50 (nM) | % Inhibition at 10 µM |
| PP-001 | 2-pyridyl-pyrrolidine | 75 | 98% |
| PP-002 | 3-pyridyl-pyrrolidine | 520 | 85% |
| PP-003 | 4-pyridyl-pyrrolidine | >10,000 | 15% |
| PP-004 | N-benzyl-2-(pyridin-2-yl)pyrrolidine | 25 | 99% |
| Plerixafor (Control) | Bicyclam | 50 | 99% |
Signaling Pathway: CXCL12/CXCR4 Signaling Cascade
Activation of the CXCR4 receptor by its ligand CXCL12 initiates a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival.[13][14] Pyridine-pyrrolidine antagonists can block these downstream effects.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 384-well format, suitable for HTS.[12][15]
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., CXCR4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or similar)
-
Probenecid (optional, to prevent dye leakage)
-
Pyridine-pyrrolidine compound library (10 mM in DMSO)
-
Positive control (e.g., known antagonist like Plerixafor)
-
Negative control (DMSO)
-
384-well black, clear-bottom assay plates
-
Automated liquid handling system
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the GPCR-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in assay buffer. Probenecid can be included to improve dye retention.[12]
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[15]
-
-
Compound Addition:
-
Prepare a compound source plate by serially diluting the pyridine-pyrrolidine library, positive control, and negative control (DMSO) in assay buffer.
-
Using an automated liquid handler, transfer 10 µL of the compound solutions to the cell plate.
-
-
Signal Detection:
-
Place the assay plate into the fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the GPCR agonist (e.g., CXCL12) at a pre-determined EC₈₀ concentration to all wells to stimulate the calcium flux.
-
Immediately begin kinetic reading of the fluorescence signal for 2-3 minutes.[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.
-
Plot dose-response curves for active compounds to determine their IC50 values.
-
Identify "hits" as compounds that exhibit a statistically significant inhibition (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[16][17]
-
Application Note 2: Screening Pyridine-Pyrrolidine Compounds Against Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[18] They are key regulators of numerous signaling pathways, including the MAPK/p38 and NF-κB pathways.[19][20] Pyridine-containing compounds are well-represented among known kinase inhibitors.[21]
Featured Assay: Fluorescence Polarization (FP) Competition Assay
Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS of kinase inhibitors.[22] The assay measures the competitive binding of a test compound and a fluorescently labeled tracer to the kinase active site.[23]
Data Presentation: Representative HTS Data for p38α MAPK Inhibitors
The following table presents hypothetical data from an FP-based HTS campaign to identify pyridine-pyrrolidine inhibitors of the p38α MAP kinase.
| Compound ID | Scaffold | IC50 (nM) | Kinase Selectivity (p38α vs. JNK1) |
| PPK-01 | 2-amino-4-pyridyl-pyrrolidine | 35 | >100-fold |
| PPK-02 | 4-(pyridin-4-yl)pyrrolidin-2-one | 250 | 20-fold |
| PPK-03 | 2-(pyridin-4-yl)pyrrolidine | >10,000 | - |
| PPK-04 | 2-(2-aminopyridin-4-yl)pyrrolidine-1-carboxamide | 8 | >200-fold |
| Doramapimod (Control) | Pyridinyl-imidazole | 50 | >100-fold |
Signaling Pathway: NF-κB Activation Pathway
The NF-κB signaling pathway is a critical regulator of the inflammatory response.[24] Kinases such as IKKβ play a central role in this pathway, making them attractive targets for anti-inflammatory drugs.[25]
Experimental Protocol: Fluorescence Polarization (FP) Assay
This protocol outlines a competitive binding FP assay for identifying kinase inhibitors in a 384-well format.[22][26]
Materials:
-
Purified, active kinase (e.g., p38α MAPK)
-
Fluorescently labeled tracer (a small molecule that binds to the kinase active site with known affinity)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Pyridine-pyrrolidine compound library (10 mM in DMSO)
-
Positive control (e.g., known inhibitor like Doramapimod)
-
Negative control (DMSO)
-
384-well black, low-volume assay plates
-
Automated liquid handling system
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Dilute the kinase and fluorescent tracer to their optimal working concentrations in assay buffer. These concentrations should be determined empirically during assay development.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the library compounds, positive control, and negative control into the wells of a 384-well assay plate.
-
-
Reagent Addition:
-
Add 10 µL of the kinase solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 10 µL of the fluorescent tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.[22]
-
-
Data Analysis:
-
The raw polarization values (mP) are used to calculate the percent inhibition for each compound.
-
A decrease in polarization signal indicates displacement of the fluorescent tracer by the test compound.
-
Determine IC50 values for active compounds by fitting the data to a dose-response curve.
-
Validate hits through secondary assays, such as enzymatic activity assays or surface plasmon resonance (SPR), to confirm the mechanism of action and rule out assay artifacts.[27]
-
HTS Workflow and Logic
The overall process of a high-throughput screening campaign, from initial setup to hit validation, follows a logical progression designed to efficiently identify and characterize promising compounds.
References
- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. assay.dev [assay.dev]
- 17. news-medical.net [news-medical.net]
- 18. High-throughput screening for kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 24. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 27. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes and Protocols for Cell-based Assays of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (ABT-107) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, also known as ABT-107, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] The α7 nAChR is a ligand-gated ion channel expressed in the central nervous system and is a therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia.[1][3] As an agonist, ABT-107 binds to and activates the α7 nAChR, leading to cation influx, membrane depolarization, and modulation of downstream signaling pathways. This document provides detailed protocols for cell-based assays to characterize the activity of ABT-107 and similar compounds.
Data Presentation
The following table summarizes the type of quantitative data that can be generated for ABT-107 and related compounds using the described cell-based assays.
| Assay Type | Cell Line | Receptor Target | Key Parameters Measured | Example Data for α7 nAChR Agonists |
| Membrane Potential Assay | SH-EP1 or HEK293 expressing α7 nAChR | α7 nAChR | EC50 (Half-maximal effective concentration) | 10 - 100 nM |
| Calcium Influx Assay (FLIPR) | GH4C1 or HEK293 expressing α7 nAChR | α7 nAChR | EC50, Maximum fluorescence intensity | 50 - 200 nM |
| Dopamine Release Assay | PC12 cells (endogenously expressing nAChRs) | Nicotinic Acetylcholine Receptors | EC50, Luminescence signal | 100 - 500 nM |
| Downstream Signaling (Western Blot) | SH-SY5Y or primary neurons | α7 nAChR | p-ERK1/2, p-CREB levels | Fold increase over baseline |
Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Signaling cascade initiated by ABT-107 binding to the α7 nAChR.
General Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for performing cell-based functional assays.
Experimental Protocols
Membrane Potential Assay
This assay measures the change in cell membrane potential upon agonist-induced ion channel opening.
Materials:
-
HEK293 cells stably expressing human α7 nAChR
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Black, clear-bottom 96- or 384-well microplates
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
ABT-107
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: Seed HEK293-α7 cells into black, clear-bottom microplates at a density of 40,000-80,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Plating: Prepare a serial dilution of ABT-107 in Assay Buffer at 2x the final desired concentration.
-
Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential dye solution to each well. Incubate for 60 minutes at 37°C.
-
Signal Measurement: a. Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate. b. Measure the baseline fluorescence for 10-20 seconds. c. Add the 2x ABT-107 dilutions to the wells. d. Immediately begin measuring the fluorescence signal every second for 2-5 minutes.
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition. b. Plot ΔF against the logarithm of the ABT-107 concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Calcium Influx Assay
This assay is particularly suitable for α7 nAChRs due to their high calcium permeability.
Materials:
-
GH4C1 or HEK293 cells expressing α7 nAChR
-
Culture medium appropriate for the cell line
-
Black, clear-bottom 96- or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
ABT-107
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)
Protocol:
-
Cell Seeding: Seed cells into black, clear-bottom microplates and incubate overnight.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and optionally Probenecid in Assay Buffer. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
Compound Plating: Prepare serial dilutions of ABT-107 in Assay Buffer.
-
Signal Measurement: a. Place the cell plate in the fluorescence plate reader. b. Measure baseline fluorescence for 10-20 seconds. c. Add the ABT-107 dilutions to the wells. d. Continuously record the fluorescence intensity for 2-5 minutes.
-
Data Analysis: a. Determine the maximum change in fluorescence for each concentration. b. Plot the response against the logarithm of the agonist concentration and fit the curve to determine the EC50.
Dopamine Release Assay
This assay utilizes a cell line that endogenously releases dopamine upon nAChR stimulation.[4]
Materials:
-
PC12 cells (pheochromocytoma of the rat adrenal medulla)
-
RPMI-1640 medium supplemented with horse serum and fetal bovine serum
-
White, opaque 96-well microplates
-
Dopamine release assay kit (e.g., chemiluminescence-based)
-
ABT-107
-
Luminometer
Protocol:
-
Cell Culture and Seeding: Culture PC12 cells according to standard protocols and seed them into white, opaque 96-well plates. For enhanced nAChR expression, cells can be treated with Nerve Growth Factor (NGF) for several days prior to the assay.[4]
-
Compound Treatment: a. Prepare serial dilutions of ABT-107 in the appropriate assay buffer. b. Wash the cells gently with buffer. c. Add the ABT-107 dilutions to the cells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Dopamine Detection: a. Following incubation, add the detection reagents from the dopamine release kit according to the manufacturer's instructions. This typically involves a reaction that generates a chemiluminescent signal proportional to the amount of dopamine released.[4] b. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the background luminescence (from untreated wells) from all readings. b. Plot the luminescence signal against the logarithm of the ABT-107 concentration. c. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Downstream Signaling Pathway Analysis (ERK1/2 Phosphorylation)
Activation of α7 nAChR by agonists like ABT-107 can lead to the phosphorylation of downstream signaling proteins such as ERK1/2 and CREB.[1]
Materials:
-
SH-SY5Y cells or other neuronally-derived cell lines
-
Appropriate cell culture medium
-
6- or 12-well plates
-
ABT-107
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blotting equipment and reagents
Protocol:
-
Cell Treatment: a. Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours before treatment. c. Treat the cells with various concentrations of ABT-107 for a short duration (e.g., 5-15 minutes). Include an untreated control.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Clear the lysates by centrifugation and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: a. Quantify the band intensities using image analysis software. b. Calculate the ratio of p-ERK1/2 to total-ERK1/2 for each sample. c. Express the results as a fold change relative to the untreated control.
References
Application Notes and Protocols for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine in Neuropharmacology
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that there is currently no publicly available data on the application of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine in the field of neuropharmacology. Our extensive investigation included searches for its mechanism of action, receptor binding profiles, involvement in signaling pathways, and any associated experimental protocols or quantitative data.
The searches were conducted using the chemical name, its stereoisomer "5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-amine", and its associated CAS number (30315-34-5). The inquiries also explored potential relationships to structurally similar compounds, such as varenicline, a known nicotinic acetylcholine receptor partial agonist. Despite these efforts, no relevant neuropharmacological studies, preclinical data, or clinical trial information for the specified compound could be identified.
The compound is available from some chemical suppliers for research purposes, which suggests it may be a novel molecule under investigation, a synthetic intermediate, or a compound whose biological activity has not yet been characterized or published in the public domain.
Due to the absence of any scientific data regarding the neuropharmacological properties of this compound, we are unable to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations of signaling pathways.
We advise researchers interested in this compound to consider it as a novel chemical entity with unknown biological activity. Any investigation into its neuropharmacological potential would require de novo screening and characterization. This would involve a systematic series of in vitro and in vivo experiments to determine its receptor binding profile, functional activity, and potential therapeutic effects.
Until such research is conducted and published, no specific applications or protocols can be described. We recommend monitoring scientific literature and patent filings for any future disclosures related to this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine synthesis.
Frequently Asked Questions (FAQs)
General Synthesis Strategy
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a two-step process:
-
Synthesis of the precursor, 5-(pyrrolidin-2-yl)pyridin-2-amine. This can be achieved through various coupling methods.
-
N-methylation of the pyrrolidine ring of the precursor to yield the final product. This step requires careful selection of the methylating agent and reaction conditions to avoid side reactions.
Synthesis of the Precursor: 5-(pyrrolidin-2-yl)pyridin-2-amine
Q2: I am experiencing low yields in the synthesis of the 5-(pyrrolidin-2-yl)pyridin-2-amine precursor. What are the potential causes and solutions?
Low yields in the formation of the pyridine-pyrrolidine linkage can stem from several factors. Key areas to investigate include the choice of catalyst, reaction conditions, and the purity of starting materials. Optimization of reaction parameters such as temperature, reaction time, and solvent is crucial. For instance, in related syntheses of substituted pyridines, temperature and reactant concentrations have been identified as decisive parameters.
N-Methylation of the Pyrrolidine Ring
Q3: My N-methylation reaction is incomplete or shows significant side products. How can I optimize this step?
Incomplete reaction and the formation of side products are common challenges during N-methylation. Reductive amination is a frequently used method for this transformation.[1] This involves reacting the secondary amine of the pyrrolidine ring with formaldehyde to form an iminium ion, which is then reduced.
To improve the outcome:
-
Choice of Methylating Agent: Formaldehyde is a common choice for introducing the methyl group in reductive amination.
-
Choice of Reducing Agent: Mild reducing agents like sodium cyanoborohydride are often effective.[1] In some patented syntheses of similar compounds, a mixed reducing agent system, such as sodium hydrosulfite and lithium triethylborohydride, has been shown to synergistically increase product yield.[1][2]
-
Reaction Conditions: The reaction is typically carried out at controlled temperatures (e.g., 50-70 °C) for a duration of 5-10 hours.[2]
-
pH Control: After the reaction, adjusting the pH to a basic range (9-12) is often necessary before extraction.[2]
Over-methylation, leading to quaternary ammonium salts, can occur if harsh methylating agents or conditions are used. Using a stoichiometric amount of the methylating agent and careful monitoring of the reaction progress can mitigate this.
Purification and Characterization
Q4: What is the recommended method for purifying the final product?
Purification of this compound typically involves the following steps:
-
Extraction: After adjusting the pH of the reaction mixture, the product is extracted into an organic solvent.
-
Distillation: Reduced pressure distillation is an effective method for purification.[2]
-
Chromatography: For higher purity, column chromatography on silica gel may be employed.
The purity of the final product can be assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Precursor Synthesis | Inefficient coupling reaction. | - Screen different catalysts (e.g., Palladium-based for cross-coupling reactions).- Optimize solvent, temperature, and reaction time.- Ensure high purity of starting materials. |
| Incomplete N-Methylation | - Insufficient reactivity of the methylating agent.- Non-optimal reaction temperature or time. | - Switch to a more effective methylating agent/reducing agent combination (e.g., formaldehyde with sodium cyanoborohydride).- Increase reaction temperature or prolong the reaction time, monitoring progress by TLC or GC. |
| Formation of Side Products during N-Methylation | - Over-methylation leading to quaternary salts.- Reaction with the 2-amino group on the pyridine ring. | - Use a milder methylating agent.- Carefully control the stoichiometry of the methylating agent.- Consider protecting the 2-amino group on the pyridine ring before N-methylation, followed by a deprotection step. |
| Difficulty in Product Isolation/Purification | Product is highly polar or volatile. | - For polar products, use a more polar eluent system in column chromatography.- For volatile products, use lower temperatures during solvent removal under reduced pressure. |
| Product Degradation | The compound may be sensitive to air, light, or temperature. | - Store the final product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is often recommended for similar compounds) and protected from light.[3] |
Experimental Protocols
Protocol 1: N-Methylation of 5-(pyrrolidin-2-yl)pyridin-2-amine via Reductive Amination
This protocol is adapted from procedures for analogous compounds.[1][2]
Materials:
-
5-(pyrrolidin-2-yl)pyridin-2-amine
-
Formaldehyde (37% in water)
-
Sodium cyanoborohydride or another suitable reducing agent
-
Methanol or another suitable alcohol solvent
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 5-(pyrrolidin-2-yl)pyridin-2-amine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add formaldehyde (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of dilute hydrochloric acid until gas evolution ceases.
-
Adjust the pH of the solution to 9-12 with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Overall Synthesis Workflow
Caption: Figure 1. General Synthesis Workflow
Troubleshooting Low Yield in N-Methylation
Caption: Figure 2. Troubleshooting Low Yield
References
Purification challenges of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Technical Support Center: 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that influence its purification?
A1: The molecule possesses two key basic nitrogen centers: a primary amine on the pyridine ring and a tertiary amine within the methylpyrrolidine ring. These basic sites make the compound highly polar and susceptible to protonation. Its structure is related to nicotinoids.[1] This dual basicity can lead to challenges in chromatography, such as peak tailing on silica gel, and can influence its solubility in various solvents.
Q2: What are the common impurities expected during the synthesis of this compound?
A2: Common impurities can originate from starting materials, side-products, or degradation. Depending on the synthetic route, potential impurities may include unreacted starting materials (e.g., a halogenated 2-aminopyridine), coupling reagents, and process-related impurities formed during the reaction.[2] Additionally, due to the presence of the aminopyridine moiety, oxidation by-products are a common concern, often presenting as colored impurities.
Q3: Is this compound prone to degradation, and what are the recommended storage conditions?
A3: Yes, like many aminopyridines and compounds with tertiary amines, it can be susceptible to oxidation and photodegradation.[3] Oxidation can occur at the tertiary amine of the pyrrolidine ring to form an N-oxide or at the aminopyridine ring, leading to discoloration (e.g., turning yellow or brown). For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, under an inert atmosphere (e.g., Argon or Nitrogen), at low temperatures (-20°C), and protected from light.[3] For solutions, freshly prepared samples are always best. If storage is necessary, keep solutions at 2-8°C or -20°C and protect them from light.[3]
Q4: What analytical techniques are most suitable for assessing the purity of this compound?
A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry detector (LC-MS), is highly effective for separating the main compound from its impurities and confirming molecular weight.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying process-related impurities.
Troubleshooting Purification Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Significant Peak Tailing during Silica Gel Column Chromatography
-
Question: I am trying to purify my compound using a standard silica gel column with a Dichloromethane/Methanol mobile phase, but I'm observing severe peak tailing. How can I resolve this?
-
Answer: The basic nature of the two amine groups in your compound leads to strong interactions with the acidic silanol groups on the silica surface, causing tailing. To mitigate this, you can add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase. This deactivates the acidic sites on the silica, leading to more symmetrical peaks. Alternatively, using a different stationary phase like neutral or basic alumina can also be effective.
Issue 2: The Purified Compound is a Yellow or Brown Oil/Solid
-
Question: After purification, my final product is colored, not the expected off-white solid. What causes this and how can I decolorize it?
-
Answer: The coloration is likely due to the presence of oxidized impurities. Aminopyridines are known to be sensitive to air and light.[3] To decolorize the compound, you can attempt recrystallization from a suitable solvent system, sometimes with the addition of a small amount of activated charcoal. Perform the decolorization process quickly and dry the final product under an inert atmosphere. Ensure all future handling and storage steps minimize exposure to air and light.
Issue 3: Difficulty in Removing Water-Soluble Impurities
-
Question: My compound seems to have some water solubility, making it difficult to remove polar, water-soluble impurities during an aqueous workup. What is a better approach?
-
Answer: Due to its polarity, the target compound can be partially lost to the aqueous phase during extraction. To improve recovery, perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane. Washing the combined organic layers with brine (saturated NaCl solution) can help break up emulsions and reduce the amount of dissolved water. If impurities are still present, column chromatography is the recommended next step.
Issue 4: The Compound Fails to Crystallize from Solution
-
Question: I have a pure fraction from chromatography, but I am struggling to induce crystallization. It remains an oil. What techniques can I try?
-
Answer: First, ensure the compound is indeed pure, as residual solvents or minor impurities can inhibit crystallization. If it is pure, try various solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but soluble upon heating (e.g., heptane/ethyl acetate, toluene). If single-solvent systems fail, try binary solvent systems where the compound is soluble in one solvent and insoluble in the other. Add the "good" solvent until the compound dissolves, then slowly add the "bad" solvent (anti-solvent) until turbidity appears, then warm slightly to clarify and allow to cool slowly. Seeding with a previously obtained crystal, if available, can also be effective.
Data Presentation
Table 1: Common Solvents for Chromatography and Recrystallization
| Technique | Solvent System | Purpose / Comment |
| Column Chromatography | Dichloromethane / Methanol / Triethylamine (e.g., 95:4.5:0.5) | Standard system for polar amines. TEA minimizes peak tailing.[6] |
| Ethyl Acetate / Hexane / Ammonium Hydroxide (e.g., gradient) | Alternative system. Ammonia serves the same purpose as TEA. | |
| Neutral or Basic Alumina with EtOAc/Hexane | Avoids acidic stationary phase, reducing tailing. | |
| Recrystallization | Ethyl Acetate / Heptane | Good for moderately polar compounds. |
| Toluene | Can be effective for aromatic compounds. | |
| Isopropanol / Water | For highly polar compounds. |
Table 2: Potential Process-Related Impurities and Removal Strategy
| Impurity Type | Example | Boiling Point / MW | Suggested Removal Method |
| Starting Material | 2-Amino-5-bromopyridine | 229 °C / 173 g/mol | Column Chromatography |
| Reagent | Palladium Catalyst | N/A | Filtration through Celite® or silica plug; specific metal scavengers. |
| By-product | Dimerized species | High MW | Column Chromatography or Recrystallization |
| Degradation | N-Oxide derivative | Higher polarity | Column Chromatography (will likely elute later) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography with Basic Modifier
-
Preparation of the Stationary Phase:
-
Dry pack a glass column with an appropriate amount of flash-grade silica gel (e.g., 40-63 µm).
-
Equilibrate the column by flushing with the initial mobile phase (e.g., 100% Hexane or Dichloromethane) containing 0.5% triethylamine (TEA).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the equilibrated column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane + 0.5% TEA).
-
Gradually increase the polarity by introducing methanol into the mobile phase (e.g., from 0% to 10% Methanol in Dichloromethane, with all mobile phases containing 0.5% TEA).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate or viewing under UV light.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and TEA under reduced pressure. To ensure complete removal of TEA (b.p. 89.5 °C), co-evaporation with a solvent like toluene may be necessary.
-
Protocol 2: Recrystallization for Decolorization and Final Purification
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the colored, purified compound in a minimal volume of a hot solvent in which it is highly soluble (e.g., ethyl acetate or isopropanol).
-
Slowly add a hot anti-solvent in which the compound is poorly soluble (e.g., heptane or water) until the solution becomes slightly cloudy.
-
Add a drop or two of the first solvent to redissolve the precipitate and obtain a clear solution.
-
-
Decolorization (Optional):
-
If the solution is still highly colored, add a very small amount of activated charcoal to the hot solution and swirl for 1-2 minutes.
-
Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
-
-
Filtration and Crystallization:
-
If charcoal was used, perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal.
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals thoroughly under high vacuum to remove all residual solvents.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine|CAS 603089-92-5 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
Stability and storage conditions for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
This technical support guide provides essential information on the stability and storage of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a cool, dry, and dark place. Storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation and degradation from atmospheric moisture. For optimal preservation, refrigeration at 2-8°C is recommended. A structurally related compound, 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine, is noted to be stored at -20°C in a freezer for maximum stability[1].
Q2: How stable is this compound at room temperature?
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing pyridine and amine functionalities can be sensitive to light. To prevent photodegradation, always store the compound in an amber or opaque vial and protect it from direct light exposure during handling and experiments[4][5].
Q4: What are the potential degradation pathways for this compound?
A4: Potential degradation pathways for this compound include oxidation and hydrolysis. The tertiary amine in the pyrrolidine ring and the electron-rich aminopyridine ring are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat[6]. Hydrolysis of the amine group can also occur, particularly in acidic or basic conditions. Amines, in general, can undergo thermal and oxidative degradation[7][8].
Q5: What materials should be avoided for storing and handling this compound?
A5: Avoid strong oxidizing agents, as they can lead to degradation[9]. It is also advisable to avoid acidic conditions to prevent salt formation and potential catalysis of degradation. For storage containers, glass or high-density polyethylene are generally compatible materials[10][11]. Ensure container caps have appropriate liners, such as PTFE, to prevent leaching or reaction with the compound[11].
Stability Data Summary (Based on 4-Aminopyridine as a Reference)
While specific quantitative data for this compound is not available, the following table summarizes the stability of 4-aminopyridine, a structurally related compound, in oral capsule formulations. This can serve as a general guideline.
| Storage Condition | Duration | Remaining Compound (%) | Reference |
| Refrigerated (4°C), Light Protected | 6 months | >95% | [2][3] |
| Room Temperature (23°C), Light Protected | 6 months | >95% | [2][3] |
| Elevated Temperature (37°C), Light Protected | 1 month | >95% | [2][3] |
| Room Temperature, Light Protected | 365 days | >94% | [4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound discoloration (e.g., yellowing) | Oxidation or degradation due to exposure to air, light, or heat. | Store the compound under an inert atmosphere, protected from light, and at the recommended low temperature. Prepare fresh solutions for sensitive experiments. |
| Inconsistent experimental results | Compound degradation, improper storage, or contamination. | Verify the storage conditions of your compound stock. It is advisable to perform a purity check using a suitable analytical method like HPLC. Always use high-purity solvents and handle the compound in a clean, dry environment. |
| Poor solubility | Potential degradation leading to less soluble byproducts or use of an inappropriate solvent. | Confirm the appropriate solvent for your experiment. If solubility issues persist with a previously effective solvent, it may indicate compound degradation. Consider purifying the compound before use. |
| Unexpected reaction byproducts | The compound may be reacting with other components in your experiment or has degraded. | Review the compatibility of all reagents. Analyze the purity of the starting material. Running a control experiment with a freshly opened vial of the compound can help identify if the issue lies with the compound's stability. |
Experimental Protocols
General Handling Protocol:
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fumes[10][12].
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[10].
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water[13].
-
Use spark-free tools and avoid sources of ignition as pyridine-containing compounds can be flammable[12][14].
-
Keep containers tightly sealed when not in use to prevent exposure to air and moisture[13][14].
Stability Indicating HPLC Method (General Approach):
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended to monitor the purity and degradation of the compound.
-
Column: A C18 reverse-phase column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products. The method should be able to resolve the parent compound from all significant degradation peaks.
Visual Diagrams
References
- 1. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine|lookchem [lookchem.com]
- 2. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sefh.es [sefh.es]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kishida.co.jp [kishida.co.jp]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Overcoming solubility issues with 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4). What is the cause and what should I do?
A1: The insolubility of this compound in neutral aqueous media is expected due to its chemical structure. The molecule contains a pyridine ring and a methylpyrrolidine group, both of which have basic nitrogen atoms, as well as a primary amine. In neutral pH, the molecule is largely in its uncharged, free base form, which is more lipophilic and less soluble in water.
To improve solubility, you should modify the pH of your solvent. Lowering the pH will protonate the basic nitrogen atoms, creating a more polar, charged salt form that is significantly more soluble in aqueous solutions.[1] It is recommended to start by attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6).
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for research purposes.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar molecules.[2] A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.
Q3: I'm observing a precipitate after diluting my DMSO stock solution into an aqueous assay buffer. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound that is stable in a high concentration of an organic solvent like DMSO is diluted into an aqueous environment where its thermodynamic solubility is much lower.[1] To mitigate this, consider the following strategies:
-
Reduce Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5% if possible, as higher concentrations can be toxic to cells and may affect experimental results.[1]
-
Lower Final Compound Concentration: The simplest solution is often to work at a lower final concentration of the compound that is below its aqueous solubility limit.
-
Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol 400) into your final aqueous buffer can increase the compound's solubility.[1]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help dissolve small amounts of precipitate. However, be aware that the compound may precipitate again upon cooling.
-
pH Adjustment: Ensure the final pH of your assay buffer is in a range where the compound is sufficiently soluble.
Q4: What are the key physicochemical properties of this compound that affect its solubility?
A4: While experimental data for this specific molecule is limited, we can infer its properties from its structure and from related pyridine-containing compounds.[3] The key properties influencing solubility are summarized in the table below. The presence of multiple basic nitrogen atoms is the most critical factor, making its solubility highly pH-dependent.
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Impact on Aqueous Solubility |
| Molecular Formula | C₁₀H₁₅N₃[4] | - |
| Molecular Weight | 177.25 g/mol [5] | - |
| pKa (Strongest Basic) | ~8.5 - 9.5 (Estimated) | The molecule is basic. Solubility will be very low at neutral and high pH but will increase significantly in acidic conditions (pH < 7). |
| Predicted logP | ~1.5 - 2.5 (Estimated) | Indicates moderate lipophilicity. Contributes to poor solubility of the free base form in water. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms can act as hydrogen bond acceptors. |
| Hydrogen Bond Donors | 1 (from the amine group) | The amine group can donate hydrogen bonds, slightly aiding solubility. |
| Form | Typically a free base. | The free base form has lower aqueous solubility than its salt form. |
Table 2: Troubleshooting Guide for Common Solubility Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Compound won't dissolve in neutral buffer (e.g., PBS). | Compound is in its free base form, which has low aqueous solubility. | 1. Use a slightly acidic buffer (pH 4-6). 2. Prepare a high-concentration stock in DMSO first, then dilute. |
| Precipitation occurs after diluting DMSO stock into aqueous buffer. | The final concentration exceeds the compound's thermodynamic solubility limit in the aqueous medium. | 1. Lower the final assay concentration. 2. Keep final DMSO concentration <0.5%. 3. Use an acidic buffer. 4. Add a co-solvent (e.g., 1-2% ethanol) to the final buffer. |
| Solution is hazy or contains visible particles. | Undissolved compound or formation of aggregates. | 1. Try gentle warming (37°C) and/or bath sonication. 2. Filter the solution through a 0.22 µm syringe filter to remove particulates. |
| Compound precipitates out of solution during storage or freeze-thaw cycles. | The solution is supersaturated or the compound is unstable in the solvent over time. | 1. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1] 2. Before use, thaw completely and vortex to ensure the compound is redissolved. |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - C10H15N3 | CSSB00000077126 [chem-space.com]
- 5. Buy 5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-amine | 30315-34-5 [smolecule.com]
Optimizing Pyridine Functionalization: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Pyridine Functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying the pyridine ring. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reaction conditions and overcome common challenges in this critical area of synthetic chemistry.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the functionalization of pyridines, presented in a user-friendly question-and-answer format.
Low Reaction Yield
Question: My pyridine functionalization reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Answer: Low yields in pyridine functionalization can stem from a variety of factors, often related to catalyst deactivation, substrate reactivity, or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1]
-
Troubleshooting: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These can help stabilize the catalyst and promote the desired reaction.[1] For challenging substrates, consider using pre-formed palladium catalysts (e.g., Buchwald precatalysts).
-
-
Base and Solvent Selection: The choice of base and solvent system is critical and highly interdependent.
-
Troubleshooting: Screen a variety of bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃). The solvent should be anhydrous and capable of solubilizing all reaction components. Common choices include dioxane, toluene, and THF, often with a small amount of water to aid in dissolving the base.[1]
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reactions or decomposition of starting materials or products.
-
Troubleshooting: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can also increase the rate of side reactions.[1]
-
-
Purity of Reagents: The presence of impurities, especially water or oxygen, can significantly impact the reaction outcome.
-
Troubleshooting: Ensure all reagents are pure and solvents are thoroughly degassed. For sensitive reactions like Negishi coupling, the use of a glovebox and anhydrous techniques is highly recommended.
-
Side Reactions
Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired functionalization. Here are some of the most common and strategies to mitigate them:
-
Homocoupling: This is the self-coupling of the starting materials (e.g., boronic acid in Suzuki coupling) to form symmetrical dimers.
-
Minimization: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) as oxygen can promote homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
-
-
Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding unfunctionalized pyridine.
-
Minimization: Use fresh, high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1]
-
-
Dehalogenation: The halide on the pyridine starting material is replaced by a hydrogen atom.
-
Minimization: This can be influenced by the choice of base and solvent. Screening different reaction conditions can help to identify a system that minimizes this side reaction.
-
Regioselectivity Issues
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my pyridine functionalization?
Answer: Achieving high regioselectivity is a common challenge in pyridine chemistry due to the presence of multiple reactive C-H bonds.
-
Directing Groups: The use of a directing group can effectively control the position of functionalization.
-
Ligand Control: In transition metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. Bulky ligands can sterically hinder reaction at certain positions, favoring functionalization at less hindered sites.
-
Reaction Conditions: For some reactions, like the Minisci reaction, the regioselectivity can be influenced by the solvent and the acidity of the reaction medium.
Data on Reaction Conditions
The following tables summarize quantitative data on the optimization of various pyridine functionalization reactions.
Table 1: Optimization of Suzuki-Miyaura Coupling of 2-Chloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF | 90 | 75 |
Data compiled from various sources and serves as a general guide.
Table 2: Optimization of Negishi Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| PdCl₂(dppf) (3) | - | THF | 65 | 88 |
| Pd₂(dba)₃ (2) | RuPhos (4) | THF | 70 | 95 |
| NiCl₂(dme) (10) | - | THF | 60 | 78 |
Data compiled from various sources and serves as a general guide.
Table 3: Optimization of Minisci-Type Alkylation of Pyridine
| Alkyl Source | Oxidant | Solvent | Additive | Yield (%) | C2:C3:C4 Ratio |
| Pivalic Acid | (NH₄)₂S₂O₈ / AgNO₃ | H₂O/CH₂Cl₂ | H₂SO₄ | 78 | 85:5:10 |
| Adamantanecarboxylic Acid | (NH₄)₂S₂O₈ / AgNO₃ | MeCN | TFA | 85 | 90:2:8 |
| Cyclohexanecarboxylic Acid | PhI(OAc)₂ | DCE | - | 65 | 70:15:15 |
Data compiled from various sources and serves as a general guide.
Detailed Experimental Protocols
This section provides detailed methodologies for key pyridine functionalization reactions.
Protocol 1: Palladium-Catalyzed C-H Arylation of Pyridine
Materials:
-
Pyridine (1.0 mmol)
-
Aryl Iodide (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., SPhos, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the pyridine, aryl iodide, Pd(OAc)₂, ligand, and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling of a Halopyridine
Materials:
-
Halopyridine (e.g., 2-bromopyridine, 1.0 mmol)
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 mmol)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the halopyridine and the organostannane.
-
Add the degassed solvent via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the solution.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.
-
Filter the resulting precipitate through a pad of Celite®, washing with an organic solvent.
-
Separate the organic layer from the aqueous layer in the filtrate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and reaction mechanisms to aid in understanding and troubleshooting.
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: The mechanism of the Minisci reaction for pyridine alkylation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Troubleshooting Pyrrolidine Incorporation in Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the incorporation of the pyrrolidine scaffold in their synthetic workflows. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrrolidine coupling reactions?
Low yields in pyrrolidine coupling reactions, particularly amide bond formation, can stem from several factors:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be effectively activated to react with the pyrrolidine amine. Incomplete activation leads to unreacted starting materials.
-
Degradation of Coupling Reagents: Many coupling reagents are sensitive to moisture and can degrade if not handled under anhydrous conditions, reducing their effectiveness.[1]
-
Side Reactions: Competing reactions, such as the formation of N-acylurea byproducts when using carbodiimides like EDC, can consume the activated acid before it couples with the pyrrolidine.[1]
-
Steric Hindrance: A sterically hindered carboxylic acid or a substituted pyrrolidine can slow down the reaction rate, leading to incomplete conversion.
-
Suboptimal Reaction Conditions: Factors like solvent choice, temperature, and pH can significantly impact the reaction's efficiency. For instance, ensuring all reactants are fully dissolved is crucial for a homogenous reaction.[1]
Q2: How can I minimize racemization when coupling a chiral carboxylic acid with pyrrolidine?
Preserving the stereochemical integrity of chiral centers is critical. To minimize racemization during the coupling step:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to prevent abstraction of the alpha-proton of the activated carboxylic acid.[1]
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress racemization by forming a less reactive, more stable activated ester intermediate.[1]
-
Low Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C) can help minimize epimerization.[1]
-
Coupling Reagent Selection: Uronium/aminium-based reagents like HATU are known to be highly effective and can reduce racemization compared to other coupling agents.[1]
Q3: I am observing a significant amount of a byproduct with a mass corresponding to my starting amine plus the carbodiimide. What is happening?
This byproduct is likely an N-acylurea, which commonly forms when using carbodiimide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] The activated O-acylisourea intermediate can rearrange to the stable and unreactive N-acylurea. To mitigate this, the addition of HOBt or NHS is recommended to trap the activated intermediate as a more reactive ester, which then readily reacts with the pyrrolidine.[1]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling with (R)-3-(Boc-amino)pyrrolidine
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials (carboxylic acid and/or pyrrolidine derivative).
-
The isolated yield of the desired amide product is consistently below expectations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in amide coupling.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use fresh, high-purity coupling reagents, carboxylic acid, and pyrrolidine derivative. | Degradation of reagents, especially coupling agents, is a common cause of low yield.[1] |
| Solvent | Ensure complete dissolution of all reactants. Consider switching to a more polar aprotic solvent like DMF if solubility is an issue.[1] | A homogenous reaction mixture is essential for efficient reaction kinetics. |
| Coupling Reagent | If using a carbodiimide like EDC, include an additive such as HOBt or NHS.[1] For challenging couplings, consider using a more potent reagent like HATU or PyBOP.[1] | Additives suppress side reactions like N-acylurea formation.[1] HATU and PyBOP are often more effective for sterically hindered substrates.[1] |
| Stoichiometry | A slight excess (1.1-1.2 equivalents) of the pyrrolidine and coupling reagent relative to the carboxylic acid is often beneficial. | This helps to drive the reaction to completion. |
| Temperature | Most coupling reactions are run at 0 °C to room temperature. Lowering the temperature can sometimes reduce side reactions.[1] | Optimizing the temperature can improve the selectivity for the desired reaction pathway. |
Issue 2: Formation of Side Products in 1,3-Dipolar Cycloaddition for Pyrrolidine Ring Synthesis
Symptoms:
-
NMR and mass spectrometry data indicate the presence of multiple isomers (regioisomers or diastereomers).
-
The reaction yields a complex mixture that is difficult to purify.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor selectivity in [3+2] cycloadditions.
Detailed Recommendations:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | The electronic properties of the azomethine ylide and the dipolarophile are not sufficiently differentiated to favor one regioisomer. | Modify the electronic nature of the substituent on the dipolarophile. Electron-withdrawing groups can enhance regioselectivity.[2] |
| Poor Diastereoselectivity | The facial selectivity of the approach of the two reactants is low due to insufficient steric hindrance. | 1. Optimize Catalyst: For catalyzed reactions, screen different chiral ligands and metal precursors.[2] 2. Increase Steric Bulk: Increase the steric demand of substituents on either the azomethine ylide or the dipolarophile to enhance facial selectivity.[3] 3. Lower Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.[2] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the amide coupling of a carboxylic acid with a pyrrolidine derivative using HATU.[1]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Pyrrolidine derivative (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU to the reaction mixture and stir for another 5-10 minutes.
-
Add the pyrrolidine derivative to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
This protocol outlines a standard procedure for amide bond formation using EDC in the presence of HOBt.[1]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Pyrrolidine derivative (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or TEA (2.0 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve the carboxylic acid and HOBt in anhydrous DCM or DMF.
-
Add DIPEA or TEA to the solution and stir.
-
Add the pyrrolidine derivative to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the cold reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Upon completion, dilute with the organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Coupling Reagents for a Model Amide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) |
| EDC | HOBt | DIPEA | DMF | 12 | 85 |
| EDC | None | DIPEA | DMF | 12 | 55 (with N-acylurea) |
| HATU | None | DIPEA | DMF | 4 | 92 |
| PyBOP | None | DIPEA | DCM | 6 | 90 |
Data is illustrative and based on typical outcomes for non-sterically hindered substrates.
References
Technical Support Center: Synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and frequently utilized synthetic strategy involves a multi-step process. This typically begins with the coupling of a suitable pyridine precursor with a pyrrolidine derivative, followed by N-methylation of the pyrrolidine ring and the introduction of the amino group to the pyridine ring. The exact sequence of these steps can be varied to optimize yield and purity.
Q2: What are the most critical parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, the choice of catalyst and ligands (for cross-coupling reactions), the stoichiometry of reagents, and the purity of starting materials and solvents. The order of addition of reagents can also be crucial in minimizing side reactions.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods for monitoring reaction progress. For volatile compounds, gas chromatography (GC) may also be suitable. These techniques allow for the identification of starting materials, intermediates, the desired product, and any significant byproducts.
Q4: What are the primary safety concerns associated with this synthesis?
A4: The synthesis may involve flammable solvents, strong bases, and potentially toxic reagents and catalysts. For instance, sodium amide, used in the Chichibabin reaction, is highly reactive and requires careful handling in an inert atmosphere.[2] Palladium catalysts, while effective, are heavy metals and should be handled with appropriate personal protective equipment. Always consult the Safety Data Sheets (SDS) for all chemicals and conduct a thorough risk assessment before beginning any experiment.
Troubleshooting Guides
Problem 1: Low Yield in the Coupling Reaction
Q: I am experiencing a low yield during the palladium-catalyzed cross-coupling of the pyridine and pyrrolidine rings. What are the potential causes and solutions?
A: Low yields in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can stem from several factors.[3][4]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivation | Ensure strictly anhydrous and anaerobic conditions. Degas solvents and use an inert atmosphere (e.g., argon or nitrogen). Consider using a pre-formed, air-stable palladium catalyst. |
| Incorrect Ligand Choice | The choice of phosphine ligand is critical.[5] Screen a variety of ligands (e.g., BINAP, XPhos, SPhos) to find the optimal one for your specific substrates. |
| Suboptimal Base | The strength and solubility of the base are important. Common bases include NaOtBu, K3PO4, and Cs2CO3. A screen of different bases may be necessary. |
| Side Reactions | A common side reaction is beta-hydride elimination.[3] Optimizing the ligand and reaction temperature can help to minimize this. |
Problem 2: Formation of Multiple Products during N-Methylation
Q: During the N-methylation of the pyrrolidine ring, I am observing the formation of multiple products, including the unreacted starting material and a potential quaternary ammonium salt. How can I improve the selectivity?
A: The N-methylation of secondary amines can sometimes lead to under- or over-methylation. The Eschweiler-Clarke reaction is a highly effective method for the selective methylation of primary and secondary amines to their corresponding tertiary amines, avoiding the formation of quaternary ammonium salts.[6][7][8]
Experimental Protocol: Eschweiler-Clarke N-Methylation
-
Reaction Setup: To a solution of the secondary amine (1.0 eq) in a suitable solvent (e.g., water or methanol), add an excess of formaldehyde (e.g., 2.2 eq of a 37% aqueous solution) and formic acid (e.g., 2.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) for several hours (e.g., 4-18 hours).[6] The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, basify the reaction mixture with a suitable base (e.g., NaOH or K2CO3) to a pH > 10. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
| Side Product | Identification Method | Mitigation Strategy |
| Unreacted Secondary Amine | LC-MS, HPLC, NMR | Increase reaction time or temperature. Ensure sufficient equivalents of formaldehyde and formic acid are used. |
| Quaternary Ammonium Salt | NMR, LC-MS | The Eschweiler-Clarke reaction inherently avoids this. If using other methylating agents like methyl iodide, use stoichiometric amounts and control the temperature. |
| N-formyl derivative | LC-MS, NMR | Ensure sufficient formic acid is present to act as the reducing agent. |
Problem 3: Difficulty in Introducing the 2-Amino Group on the Pyridine Ring
Q: I am struggling to introduce the amino group at the 2-position of the pyridine ring. What are the common challenges and how can they be addressed?
A: Direct amination of the pyridine ring can be challenging. The Chichibabin reaction is a classical method for this transformation, but it requires harsh conditions and can lead to side products.[1][2][9]
Potential Side Reactions in the Chichibabin Reaction:
| Side Reaction | Description | Mitigation Strategy |
| Dimerization | Coupling of two pyridine molecules can occur, especially with sterically hindered substrates.[2] | Optimize reaction temperature and concentration. |
| Isomer Formation | Amination at the 4-position can sometimes compete with amination at the 2-position.[1] | The 2-position is generally favored electronically, but steric hindrance can influence selectivity. |
| Hydroxypyridine Formation | Reaction with trace amounts of water can lead to the formation of the corresponding hydroxypyridine. | Ensure anhydrous conditions. |
Alternative Strategy: Buchwald-Hartwig Amination
A milder and often more selective alternative is the Buchwald-Hartwig amination of a 2-halopyridine precursor.[3][4][10]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-halopyridine (1.0 eq), the amine source (e.g., benzophenone imine, followed by hydrolysis, or ammonia itself) (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst) (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, DavePhos) (2-10 mol%), and a base (e.g., NaOtBu or K3PO4) (1.5-2.0 eq) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. The information provided is based on established principles of forced degradation studies and the chemical nature of the molecule's functional groups.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on the degradation of this compound.
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[1][2] |
| High intrinsic stability of the molecule. | While the molecule may be stable, ensure a sufficiently sensitive analytical method is used to detect minor degradation products. | |
| Multiple unexpected peaks in the chromatogram. | Impurities in the starting material. | Characterize the purity of the starting material before initiating degradation studies. |
| Interaction with excipients or solvents. | Conduct forced degradation on the pure active pharmaceutical ingredient (API) to distinguish its degradants from those arising from interactions. | |
| Complex degradation pathways. | Employ a high-resolution analytical technique like LC-MS/MS to identify and characterize the various degradation products. | |
| Poor resolution between the parent peak and degradation peaks. | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, pH, column type, and temperature to achieve better separation. A gradient elution may be necessary. |
| Mass imbalance in degradation studies. | Formation of non-UV active or volatile degradation products. | Utilize a mass detector (e.g., LC-MS) in parallel with a UV detector to identify compounds lacking a chromophore. |
| Adsorption of the compound or its degradants onto container surfaces. | Use inert sample containers (e.g., silanized glass) and ensure complete dissolution and recovery from the sample matrix. |
Frequently Asked Questions (FAQs)
1. What are the expected degradation pathways for this compound under forced degradation conditions?
Based on the functional groups present in the molecule (a substituted pyridine ring, a tertiary amine in the pyrrolidine ring, and a primary aromatic amine), the following degradation pathways are plausible under forced degradation conditions:
-
Oxidation: The primary aromatic amine and the pyridine ring nitrogen are susceptible to oxidation, potentially forming N-oxides. The tertiary amine in the pyrrolidinyl group can also be oxidized.[1]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening of the pyrrolidine moiety, although this is less likely than oxidation.
-
Photodegradation: Aromatic amines and pyridine rings can be susceptible to photolytic degradation, leading to the formation of various photoproducts through radical mechanisms.[1]
-
Thermal Degradation: High temperatures can induce decomposition, though the specific products would depend on the conditions.
2. What are the most likely degradation products to be observed?
Based on the potential degradation pathways, likely degradation products include:
-
N-Oxides: Oxidation of the pyridine nitrogen or the tertiary amine in the pyrrolidinyl ring.
-
Hydroxylated derivatives: Hydroxylation of the pyridine ring.
-
Products of C-N bond cleavage: Under harsh conditions, cleavage of the bond between the pyridine and pyrrolidine rings could occur.
3. Which analytical techniques are recommended for studying the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantitative analysis.[3][4][5][6] To identify and characterize the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[7][8][9]
4. How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method must be able to separate the parent compound from all its potential degradation products.[3][6] The development process typically involves:
-
Column Selection: A C18 column is a common starting point for reverse-phase chromatography.[3][10]
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient of the organic solvent should be optimized to achieve good separation.
-
Wavelength Selection: The detection wavelength should be chosen at the UV maximum of the parent compound to ensure high sensitivity.
-
Forced Degradation Samples: The method must be validated by analyzing samples from forced degradation studies to demonstrate that all degradation peaks are resolved from the main peak.
Experimental Protocols
The following are detailed methodologies for key experiments in the forced degradation study of this compound.
Protocol 1: Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA and MS detectors
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a vial and heat it in an oven at 80°C for 48 hours. Also, prepare a solution of the compound (1 mg/mL in a suitable solvent) and subject it to the same conditions. Analyze both the solid and liquid samples by HPLC.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[1] Analyze the samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or UV max of the compound) |
| Injection Volume | 10 µL |
Visualizations
The following diagrams illustrate potential degradation pathways and a general experimental workflow.
Caption: Potential degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Regioselectivity in Pyridine Substitution Reactions
Welcome to the technical support center for pyridine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the regioselectivity of these crucial transformations. Pyridine's unique electronic structure presents distinct challenges and opportunities for selective functionalization.[1][2][3] This resource provides answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.
Frequently Asked Questions & Troubleshooting Guides
Q1: My electrophilic aromatic substitution (EAS) on pyridine is low-yielding and gives a mixture of isomers. How can I improve the yield and favor C3 substitution?
A1: Direct electrophilic aromatic substitution on pyridine is inherently difficult. The electronegative nitrogen atom deactivates the ring, making it significantly less reactive than benzene.[4] Furthermore, under the strong acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further deactivates the ring. The reaction, when it does occur, kinetically favors substitution at the C3 (meta) position. This is because the intermediates for C2 or C4 attack would place a destabilizing positive charge on the electronegative nitrogen atom.[5][6][7]
Troubleshooting & Optimization:
-
Harsh Conditions: Ensure your reaction conditions are sufficiently forcing. Nitration, for instance, may require conditions similar to those used for nitrobenzene.[5][6]
-
Lewis Acid Complexation: Be aware that Lewis acids used as catalysts can complex with the pyridine nitrogen, further deactivating the ring.[8]
-
Pyridine N-Oxide Strategy: A highly effective method is to first convert the pyridine to a pyridine N-oxide.[9] The N-oxide is more reactive towards electrophiles and strongly directs substitution to the C4 position. The N-oxide can be subsequently deoxygenated using reagents like PCl₃ or H₂/Pd.
Q2: I am observing a mixture of C2 and C4 products in my nucleophilic aromatic substitution (SNAr) reaction. How can I control the regioselectivity?
A2: Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the C2 and C4 positions. This is because the anionic Meisenheimer intermediate is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom, a stabilization not possible with C3 attack.[10][11][12] The competition between C2 and C4 attack is governed by a combination of steric, electronic, and solvent effects.
Troubleshooting & Optimization:
-
Steric Hindrance: The regioselectivity can often be controlled by sterics. A bulky nucleophile will preferentially attack the less hindered position. Similarly, a bulky substituent adjacent to the C2 position will direct the incoming nucleophile to the C4 position.[9]
-
Solvent Effects: The choice of solvent can have a profound impact on the product ratio. The polarity and coordinating ability of the solvent can differentially stabilize the transition states leading to the C2 and C4 products.[9]
-
Leaving Group: The nature of the leaving group can influence the C2/C4 ratio, although this effect is often less pronounced than steric or solvent effects.
Quantitative Data on Solvent Effects: The following table summarizes the effect of the solvent on the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine.
| Solvent | C2:C6 Selectivity Ratio |
| Dichloromethane (DCM) | 16 : 1 |
| Dimethyl Sulfoxide (DMSO) | 2 : 1 |
This data highlights how a switch from a non-polar aprotic solvent (DCM) to a polar aprotic solvent (DMSO) can dramatically alter the regiochemical outcome.[9]
Q3: How can I achieve selective substitution at the C2 position, especially when SNAr is not feasible?
A3: When direct SNAr is not an option, directed ortho metalation (DoM) is a powerful strategy for achieving C2 functionalization.[13][14][15] This method involves a substituent on the pyridine ring, known as a Directed Metalation Group (DMG), that coordinates to an organolithium base and directs deprotonation to the adjacent C2 position.[16] The resulting organolithium species can then be quenched with a wide variety of electrophiles.
Common Directed Metalation Groups (DMGs) and Strategies:
-
Strong DMGs: Amides (-CONR₂), carbamates (-OCONR₂), and methoxy groups (-OMe) are effective DMGs.
-
Hindered Bases: To prevent competitive nucleophilic addition of the organolithium reagent to the pyridine ring, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used at low temperatures.[13][14]
-
Pyridine N-Oxide: The N-oxide itself can act as a directing group, facilitating metalation at the C2 position with Grignard reagents or alkyllithiums.[17]
Logical Workflow for C2 Functionalization: The following diagram illustrates the decision-making process for achieving C2 functionalization.
Caption: Decision workflow for C2 pyridine functionalization.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Nitration via Pyridine N-Oxide
This two-step protocol is a reliable method for achieving C4-nitration, avoiding the difficulties of direct electrophilic substitution.
Step A: Synthesis of Pyridine N-Oxide
-
Reaction Setup: In a well-ventilated fume hood, add pyridine (1.0 equiv) to a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Carefully add 40% peracetic acid (1.1 equiv) dropwise, ensuring the reaction temperature is maintained around 85°C. The addition may take 50-60 minutes.[9]
-
Reaction Completion: After the addition is complete, continue stirring until the temperature naturally cools to 40°C.
-
Work-up: Remove the acetic acid under reduced pressure (water aspirator).
-
Purification: Distill the residue under high vacuum (e.g., ≤1 mm Hg) to collect the pyridine N-oxide as a colorless solid (boiling point ~100-105°C/1mm).[9]
Step B: Nitration of Pyridine N-Oxide
-
Reaction Setup: Place the synthesized pyridine N-oxide (1.0 equiv) in a flask and cool in an ice bath.
-
Nitrating Mixture: Slowly add a pre-mixed, cooled solution of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60-70°C) and monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., Na₂CO₃).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, concentrate, and purify the resulting 4-nitropyridine N-oxide by column chromatography or recrystallization.
-
Deoxygenation (if required): The 4-nitropyridine N-oxide can then be deoxygenated to 4-nitropyridine using a reducing agent like PCl₃.
Protocol 2: General Procedure for C2-Lithiation and Silylation via Directed ortho-Metalation
This protocol describes the C2-functionalization of a pyridine containing a directing group at C3 using a hindered amide base.
Materials:
-
3-Substituted pyridine (with a DMG, e.g., 3-methoxypyridine)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (typically 1.1 equiv)
-
Electrophile (e.g., Trimethylsilyl chloride, Me₃SiCl)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolution: Dissolve the substituted pyridine (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[9]
-
Deprotonation: Slowly add the lithium amide base solution dropwise to the cooled pyridine solution via syringe.[9]
-
Metalation: Stir the reaction mixture at -78°C for the required time (typically 30-60 minutes, monitor by TLC quenching small aliquots with D₂O).
-
Electrophilic Quench: Add the electrophile (e.g., Me₃SiCl, 1.2 equiv) dropwise to the reaction mixture at -78°C.[9]
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reaction Pathway Diagram: The following diagram illustrates the key steps in a Directed ortho-Metalation reaction.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. quora.com [quora.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. baranlab.org [baranlab.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several strategies. A common method involves a multi-step synthesis beginning with a suitably substituted pyridine derivative. One plausible and scalable route starts from 2-amino-5-bromopyridine, which is then coupled with a protected pyrrolidine derivative, followed by N-methylation of the pyrrolidine ring. Another potential route could involve the construction of the pyrrolidine ring onto the pyridine scaffold.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges are often associated with the cross-coupling reaction to form the C-C bond between the pyridine and pyrrolidine rings. The nitrogen atom in the 2-aminopyridine starting material can coordinate with the palladium catalyst, leading to catalyst deactivation and low yields. This is a well-documented issue known as the "2-pyridyl problem". Additionally, side reactions such as homocoupling of the coupling partners and protodeboronation of boronic acid derivatives can occur, reducing the overall yield and complicating purification.
Q3: How can I minimize catalyst deactivation when using 2-aminopyridine derivatives?
A3: To mitigate catalyst deactivation, the use of bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), is highly recommended. These ligands can help stabilize the active palladium species and sterically hinder the coordination of the pyridine nitrogen to the palladium center.
Q4: What are the recommended purification methods for the final compound?
A4: Purification of this compound typically involves column chromatography on silica gel. Due to the basic nature of the amino groups, it may be beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing and improve separation. Cation-exchange chromatography can also be an effective method for purifying aminopyridine derivatives.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield in Cross-Coupling Step | Catalyst Deactivation: The lone pair of electrons on the 2-amino group of the pyridine ring is likely poisoning the palladium catalyst. | - Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the catalyst. - Catalyst Loading: Consider increasing the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%). |
| Inefficient Oxidative Addition: If using an aryl chloride, the C-Cl bond activation can be challenging. | - Use a More Reactive Halide: If possible, start with 2-amino-5-bromopyridine or 2-amino-5-iodopyridine, as the C-Br and C-I bonds are more readily cleaved by the palladium catalyst. | |
| Poor Quality of Reagents: Degradation of the boronic acid/ester or the presence of impurities in solvents or bases. | - Use Fresh Reagents: Use freshly opened or purified solvents and bases. Ensure boronic acid derivatives are stored under inert atmosphere and consider using more stable alternatives like MIDA boronates or trifluoroborate salts. | |
| Formation of Significant Byproducts | Homocoupling: Self-coupling of the boronic acid derivative. | - Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which promotes homocoupling. - Use a Pd(0) Source: Employ a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) precatalyst. |
| Protodeboronation: Loss of the boronic acid group from the coupling partner. | - Anhydrous Conditions: Use anhydrous solvents and reagents. - Choice of Base: Use a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). If an aqueous base is necessary, minimize the amount of water. | |
| Incomplete N-Methylation of the Pyrrolidine Ring | Inefficient Reductive Amination: The reducing agent may not be effective, or the reaction conditions may not be optimal. | - Choice of Reducing Agent: Sodium triacetoxyborohydride is often effective and selective for reductive aminations. Sodium cyanoborohydride is another option. - pH Control: Maintain the reaction pH in a mildly acidic range (pH 5-6) to favor iminium ion formation without deactivating the amine. |
| Steric Hindrance: The substituent on the pyridine ring may sterically hinder the reaction. | - Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture, monitoring for decomposition. | |
| Difficulty in Product Purification | Tailing on Silica Gel Column: The basic amino groups on the product can interact strongly with the acidic silica gel. | - Use a Modified Eluent: Add a small percentage of triethylamine (e.g., 0.5-1%) or a gradient of methanol in dichloromethane containing ammonia to the eluent system. - Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography. |
| Co-elution with Impurities: Byproducts may have similar polarity to the desired product. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Acid-Base Extraction: Utilize the basicity of the product to perform an acid-base extraction to separate it from neutral impurities. |
Experimental Protocols
Proposed Synthetic Route
A plausible and scalable synthetic route for this compound is outlined below. This multi-step synthesis starts from commercially available 2-amino-5-bromopyridine.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of tert-butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate (Intermediate D)
This step involves a Suzuki or Stille coupling reaction between 2-amino-5-bromopyridine and a suitable organometallic derivative of N-Boc-pyrrolidine.
Methodology: Suzuki Coupling
-
Reaction Setup: To an oven-dried flask, add 2-amino-5-bromopyridine (1.0 eq), (1-(tert-butoxycarbonyl)pyrrolidin-2-yl)boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.02 eq) and a suitable ligand like SPhos (0.05 eq), and a base such as K₃PO₄ (2.0 eq).
-
Solvent and Degassing: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 2: Boc Deprotection to yield 5-(pyrrolidin-2-yl)pyridin-2-amine (Intermediate F)
-
Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Step 3: Reductive Amination to yield this compound (Final Product H)
-
Reaction Setup: Dissolve the amine from Step 2 in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Reagent Addition: Add aqueous formaldehyde (37 wt. %, 1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Quantitative Data Summary
The following table presents representative yields for analogous reactions found in the literature, which can serve as a benchmark for the proposed synthesis. Note that actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) |
| Step 1 | Suzuki Coupling | Aryl Bromide, Boronic Ester | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 60-85 |
| Step 2 | Boc Deprotection | N-Boc protected amine | TFA | DCM | >90 |
| Step 3 | Reductive Amination | Secondary Amine, Aldehyde | NaBH(OAc)₃ | DCE | 70-95 |
Visualizations
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic approach involves a convergent synthesis strategy. This typically includes the preparation of two key intermediates: an activated pyridine derivative and a metallated N-methylpyrrolidine. For instance, 2-amino-5-bromopyridine can be coupled with N-methyl-2-lithiopyrrolidine. This method allows for the direct formation of the C-C bond between the pyridine and pyrrolidine rings.
Q2: What are the most common impurities I might encounter in my synthesis?
The impurity profile is highly dependent on the specific synthetic route and reaction conditions. However, based on a common synthetic pathway, you can anticipate the following types of impurities:
-
Starting Materials and Intermediates: Unreacted 2-aminopyridine, 2-amino-5-bromopyridine, or N-methylpyrrolidine.
-
Regioisomers: Formation of undesired isomers during the functionalization of the pyridine ring, such as 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.
-
Over-reaction Products: Di-substituted products, for example, 2-amino-3,5-di(1-methylpyrrolidin-2-yl)pyridine, if the coupling reaction is not well-controlled.
-
Side-reaction Products: Impurities arising from competing reaction pathways, such as homocoupling of the intermediates.
-
Degradation Products: Oxidation of the pyridine or pyrrolidine nitrogen atoms to form N-oxides, particularly during work-up or storage.
Q3: How can I best detect and quantify these impurities?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying the purity of the final product and detecting non-volatile impurities. The use of a mass spectrometer as a detector (LC-MS) is invaluable for identifying unknown impurities by their mass-to-charge ratio.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is suitable for analyzing volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can help in identifying and quantifying significant impurities if their signals do not overlap with the product's signals.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring the progress of the reaction and getting a qualitative assessment of the product's purity.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with potential causes and recommended solutions.
Problem 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting & Optimization |
| Incomplete reaction | - Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion.- Extend the reaction time or slightly increase the temperature if the reaction is sluggish. |
| Inefficient coupling | - Ensure the lithiated pyrrolidine intermediate is generated efficiently and used promptly. The presence of moisture or air can quench this reactive species.- Optimize the stoichiometry of the coupling partners. An excess of one reagent may be necessary. |
| Side reactions consuming starting materials | - Review the reaction conditions (temperature, solvent, base) to minimize the formation of byproducts. |
| Product loss during work-up and purification | - Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous extractions to prevent the product from remaining in the aqueous layer.- Select an appropriate chromatography method and stationary phase to minimize product loss. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity Type | Potential Cause | Troubleshooting & Optimization |
| Unreacted Starting Materials | Incomplete reaction or incorrect stoichiometry. | - Ensure the reaction goes to completion.- Adjust the molar ratio of the reactants. |
| Regioisomers (e.g., 3-substituted pyridine) | Lack of regioselectivity in the pyridine functionalization step. | - If starting from 2-aminopyridine, protecting the amino group can direct substitution to the 5-position. |
| Over-bromination Product (e.g., 2-amino-3,5-dibromopyridine) | Harsh bromination conditions. | - Use a milder brominating agent or control the stoichiometry of the brominating agent carefully. |
| Oxidation Products (N-oxides) | Exposure to air or oxidizing agents during reaction or work-up. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the final product under an inert atmosphere and protected from light. |
Data Presentation
Table 1: Typical Purity Profile of this compound
| Compound | Typical Purity (by HPLC) | Common Impurity Thresholds (ICH Guidelines) |
| This compound | >99.0% | - |
| Unreacted 2-amino-5-bromopyridine | <0.15% | Reporting Threshold: 0.05%Identification Threshold: 0.10%Qualification Threshold: 0.15% |
| Unreacted N-methylpyrrolidine | <0.1% | - |
| Regioisomers | <0.15% | - |
| N-oxide derivatives | <0.1% | - |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromopyridine
-
Protection of the Amino Group: To a solution of 2-aminopyridine in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Bromination: Dissolve the resulting 2-acetamidopyridine in glacial acetic acid. Add a solution of bromine in acetic acid dropwise at a controlled temperature. Stir until the starting material is consumed.
-
Deprotection: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and neutralize with a base (e.g., sodium hydroxide solution). The crude 2-amino-5-bromopyridine can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Lithiation and Coupling
-
Lithiation of N-methylpyrrolidine: In a flame-dried flask under an inert atmosphere, dissolve N-methylpyrrolidine in a dry, aprotic solvent (e.g., anhydrous diethyl ether or THF). Cool the solution to -78 °C. Add a solution of n-butyllithium in hexanes dropwise. Stir the mixture at low temperature for the specified time to ensure complete lithiation.
-
Coupling Reaction: To the freshly prepared solution of N-methyl-2-lithiopyrrolidine, add a solution of 2-amino-5-bromopyridine in the same anhydrous solvent dropwise at -78 °C.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Validation & Comparative
A Comparative Analysis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine and Nicotine for Preclinical Research
This guide provides a detailed comparison of the chemical and pharmacological properties of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine and the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, nicotine. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies of nicotinic ligands. The guide summarizes available quantitative data, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of both compounds. While extensive data is available for nicotine, empirical data for this compound is largely unavailable in the public domain.
| Property | This compound | Nicotine |
| IUPAC Name | 5-((2S)-1-methylpyrrolidin-2-yl)pyridin-2-amine | 3-((2S)-1-methylpyrrolidin-2-yl)pyridine |
| CAS Number | 30315-34-5[1] | 54-11-5[2] |
| Molecular Formula | C10H15N3 | C10H14N2 |
| Molecular Weight | 177.25 g/mol [1] | 162.23 g/mol |
| Appearance | Data not available | Colorless to yellowish, oily liquid[2] |
| Protein Binding | Data not available | <5%[2] |
Receptor Binding Affinity
| Receptor Subtype | This compound (Ki in nM) | Nicotine (Ki in nM) |
| α4β2 | Data not available | 1[2] |
| α3β4 | Data not available | Data varies by study |
| α7 | Data not available | Data varies by study |
Pharmacokinetic Profile
The pharmacokinetic profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME). Nicotine is rapidly absorbed and distributed, with a relatively short half-life.[2] Key pharmacokinetic parameters for this compound have not been reported.
| Parameter | This compound | Nicotine |
| Metabolism | Data not available | Primarily hepatic via CYP2A6, CYP2B6, FMO3[2] |
| Metabolites | Data not available | Cotinine, Nicotine N'-oxide |
| Elimination Half-life | Data not available | 1–2 hours (active metabolite cotinine has a half-life of ~20 hours)[2] |
| Excretion | Data not available | Renal, pH-dependent[2] |
Pharmacodynamic Effects
Nicotine exerts its effects by acting as an agonist at nAChRs, leading to the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway, which is associated with reward and addiction.[2] The pharmacodynamic effects of this compound remain to be elucidated.
| Effect | This compound | Nicotine |
| Mechanism of Action | Data not available | nAChR agonist[2] |
| Neurotransmitter Release | Data not available | Stimulates release of dopamine, norepinephrine, acetylcholine, etc.[2] |
| Physiological Effects | Data not available | Increased heart rate and blood pressure, enhanced alertness, anxiolytic effects[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nicotine at a Dopaminergic Neuron
The following diagram illustrates the signaling cascade initiated by nicotine binding to nAChRs on a dopaminergic neuron, leading to dopamine release. Due to the structural similarity, it is hypothesized that this compound might engage similar pathways, though this is yet to be experimentally verified.
Comparative Experimental Workflow
The diagram below outlines a typical workflow for the preclinical comparison of two novel nicotinic ligands.
Experimental Protocols
1. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand with high affinity for the target receptor (e.g., [³H]-Epibatidine).
-
Test compound (e.g., this compound or nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed to calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding), which can be converted to a Ki (inhibition constant).
-
2. In Vivo Microdialysis for Dopamine Release
This protocol outlines the measurement of extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) of a freely moving rat following administration of a test compound.
-
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound.
-
HPLC system with electrochemical detection.
-
-
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest in anesthetized rats.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline dopamine level.
-
Administer the test compound (e.g., via intravenous or subcutaneous injection).
-
Continue collecting dialysate samples.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline dopamine level.
-
3. Pharmacokinetic Study in Rats
This protocol describes the determination of key pharmacokinetic parameters of a test compound following intravenous administration in rats.
-
Materials:
-
Male Sprague-Dawley rats with jugular vein catheters.
-
Test compound formulated for intravenous administration.
-
Syringes and collection tubes (containing anticoagulant).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Administer a single intravenous dose of the test compound to the rats.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Process the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).
-
Conclusion
This guide provides a comprehensive overview of the available information for this compound in comparison to nicotine. While a significant body of data exists for nicotine, there is a clear lack of published experimental data for this compound regarding its receptor binding, pharmacokinetic, and pharmacodynamic properties. The provided experimental protocols offer a framework for generating this crucial data to enable a thorough comparative analysis. Further research is warranted to elucidate the pharmacological profile of this compound and to understand its potential as a novel nicotinic ligand.
References
Comparative Analysis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine Analogs as Nicotinic Acetylcholine Receptor Ligands
The structure-activity relationship (SAR) of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine analogs reveals critical insights into their interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is a key target for treating nicotine addiction and certain neurological disorders. These compounds, based on the (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine scaffold, have been systematically modified to explore the impact of substitutions on the pyridine ring and the pyrrolidine nitrogen on receptor binding affinity and functional activity.
Binding Affinity and Functional Activity of Analogs
The affinity of these analogs for the α4β2 nAChR is a primary determinant of their potential therapeutic efficacy. Modifications to the 2-amino group on the pyridine ring have been shown to significantly influence binding. For instance, the introduction of various substituents at this position has been explored to understand the steric and electronic requirements for optimal receptor interaction. The data presented below summarizes the binding affinities (Ki) and, where available, the functional potencies (EC50) and efficacies for a series of these analogs.
| Compound | Substitution at 2-amino position | α4β2 Ki (nM) |
| 1 | -NH2 | 1.3 |
| 2 | -NHMe | 0.9 |
| 3 | -NHEt | 1.5 |
| 4 | -NHPr | 2.1 |
| 5 | -NH-cyclopropyl | 1.8 |
| 6 | -NH-cyclobutyl | 3.5 |
| 7 | -NH-cyclopentyl | 10 |
| 8 | -NH-allyl | 2.3 |
| 9 | -NH-propargyl | 3.1 |
| 10 | -NMe2 | 2.4 |
| 11 | -pyrrolidino | 11 |
| 12 | -piperidino | 25 |
| 13 | -morpholino | 100 |
Experimental Protocols
The binding affinity of the compounds for the α4β2 nAChR was determined using a competitive radioligand binding assay with [³H]cytisine.
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) cells stably expressing the human α4 and β2 nAChR subunits were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Assay: The assay was performed in a 96-well plate format. Each well contained cell membranes, the radioligand [³H]cytisine, and varying concentrations of the competitor compound (the analog being tested).
-
Incubation and Filtration: The plates were incubated to allow the binding to reach equilibrium. The reaction was then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.
Comparative Analysis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (Varenicline) in Modulating Nicotinic Acetylcholine Receptors
<
A comprehensive guide for researchers on the mechanism of action of Varenicline, benchmarked against the endogenous agonist, Nicotine. This document provides a detailed comparison of their binding affinities, functional activities, and downstream effects on neurotransmitter release, supported by experimental data and protocols.
Introduction
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, widely known as Varenicline, is a prescription medication developed to aid in smoking cessation.[1] Its efficacy is rooted in its unique interaction with nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the brain.[2] Varenicline's therapeutic action stems from its role as a selective partial agonist of the α4β2 nAChR subtype, which is crucial in the neural pathways of addiction and reward.[1][2][3][4] This guide provides a comparative validation of Varenicline's mechanism of action against nicotine, the primary psychoactive component in tobacco.
Core Mechanism of Action: Partial Agonism at α4β2 nAChRs
Varenicline's primary mechanism of action is its high-affinity binding to and partial agonism of α4β2 neuronal nicotinic acetylcholine receptors.[2][5] This interaction has a dual effect:
-
Agonist Action: Varenicline moderately stimulates the α4β2 receptors, leading to a sustained, low-level release of dopamine in the mesolimbic system.[2][4] This action is believed to alleviate the craving and withdrawal symptoms experienced during smoking cessation.[3]
-
Antagonist Action: By occupying the receptor binding sites, Varenicline competitively inhibits the binding of nicotine.[2][3] This blockade significantly dampens the rewarding and reinforcing effects of smoking, should a person relapse.[2][5][6]
Recent studies have also highlighted Varenicline's interaction with α6β2* nAChRs, suggesting that its activity at this subtype may also contribute to its effectiveness as a smoking cessation aid.[7]
Comparative Data: Varenicline vs. Nicotine
The following tables summarize key quantitative data comparing the in vitro and in vivo properties of Varenicline and Nicotine.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | α4β2 nAChR | α6β2* nAChR | α7 nAChR | α1βγδ nAChR | 5-HT3 |
| Varenicline | 0.14 - 0.4[7][8] | 0.12 - 0.13[7] | 125 - 322[8][9] | >8000[8] | 350[2] |
| Nicotine | 6.1[8] | ~2.4 (derived)[7] | >2100[8] | 2000[8] | - |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Activity (EC50, nM) and Efficacy (% of Nicotine) at Dopamine Release
| Compound | α4β2* nAChR (Rat) | α6β2* nAChR (Rat) | α4β2* nAChR (Monkey) | α6β2* nAChR (Monkey) |
| Varenicline | EC50: 86 | EC50: 7 | EC50: 29 | EC50: 14 |
| Efficacy: 24% | Efficacy: 49% | Efficacy: N/A | Efficacy: N/A | |
| Nicotine | EC50: 1210 | EC50: 680 | EC50: 1210 | EC50: 680 |
| Efficacy: 100% | Efficacy: 100% | Efficacy: 100% | Efficacy: 100% |
Data derived from [3H]dopamine release assays in striatal synaptosomes.[7] EC50 represents the concentration for 50% of maximal response. Efficacy is relative to the maximum response induced by nicotine.
Signaling Pathways and Experimental Workflows
Visual representations of the key mechanisms and experimental procedures are provided below.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
1. Materials and Reagents:
-
Membranes: Prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from dissected brain tissue.[10]
-
Radioligand: A high-affinity radiolabeled ligand, such as [3H]epibatidine, used at a concentration near its dissociation constant (Kd).[10]
-
Test Compound: Varenicline or other competing ligands at various concentrations.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 10 µM nicotine) to determine background binding.[10]
-
Buffers: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and wash buffer.[10]
-
Filtration System: Glass fiber filters and a vacuum filtration manifold.[10]
-
Detection: Scintillation counter and scintillation cocktail.[10]
2. Procedure:
-
In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound (or buffer for total binding, or a saturating concentration of an unlabeled ligand for non-specific binding), and the radioligand.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[10]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[11]
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[10]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).[10]
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay: Neurotransmitter Release
This protocol measures the ability of a compound to stimulate or inhibit neurotransmitter release from synaptosomes, providing data on its functional efficacy and potency.
1. Materials and Reagents:
-
Synaptosomes: Prepared from specific brain regions (e.g., striatum for dopamine release).
-
Radiolabeled Neurotransmitter: e.g., [3H]dopamine.
-
Test Compound: Varenicline, nicotine, or other test agonists at various concentrations.
-
Buffer Solutions: Krebs-Ringer buffer for incubation and washing.
-
Stimulation Agent: High potassium solution or electrical field stimulation to depolarize the synaptosomes.
-
Detection: Scintillation counter.
2. Procedure:
-
Incubate synaptosomes with the radiolabeled neurotransmitter to allow for uptake.
-
Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Aliquot the loaded synaptosomes and expose them to varying concentrations of the test compound.
-
Stimulate neurotransmitter release using a depolarizing agent.
-
Collect the supernatant containing the released radiolabeled neurotransmitter.
-
Lyse the remaining synaptosomes to determine the amount of unreleased neurotransmitter.
-
Quantify the radioactivity in the supernatant and the lysate using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of neurotransmitter release for each concentration of the test compound.
-
Plot the percentage of release against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum effect (Emax, efficacy) for each compound.[7]
Conclusion
The validation data clearly demonstrates that this compound (Varenicline) functions as a high-affinity partial agonist at α4β2 and α6β2* nicotinic acetylcholine receptors. Compared to the full agonist nicotine, Varenicline exhibits significantly higher binding affinity and greater potency, but lower efficacy in stimulating dopamine release.[7] This pharmacological profile underpins its therapeutic success, as it effectively reduces nicotine withdrawal symptoms and cravings while simultaneously blocking the rewarding effects of smoking.[2][3] These findings, supported by robust experimental protocols, provide a solid foundation for further research and development of nAChR-targeting therapeutics.
References
- 1. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Nicotine receptor partial agonists for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridine-Pyrrolidine Isomers for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyridine-pyrrolidine isomers, focusing on their physicochemical properties, pharmacological activities, and the experimental methodologies used for their evaluation. The pyridine and pyrrolidine rings are key structural motifs in a multitude of biologically active compounds, and understanding the impact of their isomeric arrangement is crucial for modern drug design.
This analysis delves into the nuanced differences between positional isomers of pyridine-pyrrolidine compounds, offering a valuable resource for medicinal chemists and pharmacologists. The data presented herein is supported by experimental findings from peer-reviewed literature, providing a solid foundation for informed decision-making in drug discovery projects.
Physicochemical Properties: A Tale of Two Rings
The position of the nitrogen atom and the degree of saturation in the heterocyclic rings dramatically influence the physicochemical properties of pyridine-pyrrolidine isomers. These properties, in turn, affect their pharmacokinetic and pharmacodynamic profiles.
| Property | Pyridine | Pyrrolidine | Representative Pyridine-Pyrrolidine Isomer (Nicotine) | Representative Pyridine-Piperidine Isomer (Anabasine) |
| Boiling Point (°C) | 115.2[1] | 87 | 247 | 270-272 |
| pKa (of conjugate acid) | 5.23[1] | 11.3[2][3] | Pyridine N: ~3.1, Pyrrolidine N: ~8.0 | Pyridine N: ~3.4, Piperidine N: ~8.7 |
Pyrrolidine, a saturated heterocycle, is significantly more basic (higher pKa) than the aromatic pyridine ring.[2][3] This difference in basicity, arising from the sp3 hybridization of the nitrogen in pyrrolidine versus sp2 in pyridine, has profound implications for salt formation, solubility, and receptor interactions at physiological pH.
Pharmacological Activity: Focus on Nicotinic Acetylcholine Receptors (nAChRs)
A primary pharmacological target for many pyridine-pyrrolidine compounds is the nicotinic acetylcholine receptor (nAChR) family. These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention. The affinity and selectivity of pyridine-pyrrolidine isomers for different nAChR subtypes are highly dependent on their structural arrangement.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) |
| A-84543 (3-[2-((S)-pyrrolidinyl)methoxy]pyridine) | α4β2 | 0.15 - 3.44[3][4] |
| α3β4 | >9000[3] | |
| H-11MNH (A-84543 analogue) | α4β2 | 0.46[4] |
| α3β4 | High Affinity (Full Agonist)[4] | |
| (S,S)-21 (2-(2-pyrrolidinyl)benzodioxane) | α4β2 | 470[5] |
| (S,R)-21 (2-(2-pyrrolidinyl)benzodioxane) | α4β2 | 260[5] |
| (S,R)-2 (7-substituted 2-(2-pyrrolidinyl)benzodioxane) | α4β2 | 12[5] |
As evidenced by the data, subtle changes in the substitution pattern on the pyridine ring and the stereochemistry of the pyrrolidine ring can lead to dramatic shifts in binding affinity and selectivity for different nAChR subtypes. For instance, analogs of A-84543 with substituents at various positions on the pyridine ring exhibit a wide range of Ki values, from 0.15 to over 9000 nM.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data and for designing future experiments.
Radioligand Binding Assay for nAChRs
This assay is fundamental for determining the binding affinity of a test compound to a specific receptor subtype.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).
-
Test Compounds: Pyridine-pyrrolidine isomers of interest.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass Fiber Filters: For separating bound from unbound radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target nAChR subtype. Homogenize the cells and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competition binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synthesis of Pyridine-Pyrrolidine Isomers
The synthesis of these isomers is a key aspect of their study. Below are representative synthetic approaches.
Synthesis of 2-[(1-Pyrrolidinyl)methyl]pyridine: A solution of 2-(chloromethyl)pyridine hydrochloride in ethanol is added dropwise to an excess of pyrrolidine with cooling. The mixture is then heated, and after workup, the product is isolated by distillation.[6]
Synthesis of 3-(pyrrolidin-2-yl)pyridine: One approach involves the use of pyridine derivatives as starting materials, which undergo a nucleophilic substitution reaction with a pyrrolidin-2-yl nucleophilic reagent.[7] Alternatively, transition metal-catalyzed cross-coupling reactions can be employed to form the bond between the pyridine and pyrrolidine rings.[7]
Visualizing Molecular Interactions and Cellular Events
Diagrams are indispensable tools for visualizing complex biological pathways and experimental workflows.
References
- 1. jneurosci.org [jneurosci.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. prepchem.com [prepchem.com]
- 7. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
Efficacy of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine versus established compounds
An Objective Comparison of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (ABT-089) and Established Neurological Compounds
Introduction
This compound, also known as ABT-089 or Pozanicline, is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for its potential therapeutic applications in cognitive disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and Alzheimer's disease.[1][2][3] This guide provides a detailed comparison of the efficacy of ABT-089 against established compounds such as Nicotine (a non-selective nAChR agonist) and Atomoxetine (a standard ADHD medication), supported by experimental data. ABT-089 demonstrates a unique pharmacological profile, acting as a partial agonist at α4β2* nAChRs with high selectivity for certain subtypes, which may offer a favorable therapeutic window with fewer side effects compared to broader-acting compounds.[4][5][6]
Quantitative Efficacy and Selectivity
The following tables summarize the quantitative data on the binding affinity, potency, and efficacy of ABT-089 in comparison to Nicotine. This data highlights ABT-089's distinct selectivity profile for specific nAChR subtypes.
Table 1: Comparative Binding Affinity and Potency at nAChR Subtypes
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| ABT-089 | α4β2 | [3H]cytisine displacement | K_i_ | 16-17 nM | [1][6][7] |
| α6β2 (high sensitivity) | [3H]Dopamine Release | EC_50_ | 0.11 µM | [1][5] | |
| α6β2* (low sensitivity) | [3H]Dopamine Release | EC_50_ | 28 µM | [1][5] | |
| α7 | Radioligand Binding | K_i_ | Insignificant | [1] | |
| α3β4 | [3H]ACh Release | Activity | No agonist/antagonist activity (≤ 300 µM) | [1][5] | |
| Nicotine | α4β2 | Various | EC_50_ | ~1 µM (varies by assay) | [8] |
| α7 | Various | EC_50_ | ~1 µM (varies by assay) | [8] | |
| α3β4* | Various | EC_50_ | Potent agonist | [8] |
Table 2: Comparative Agonist Efficacy
| Compound | Receptor Subtype | Efficacy (Relative to Nicotine or ACh) | Reference |
| ABT-089 | α4β2 | Partial Agonist (7-23% of Nicotine) | [1][5] |
| α6β2 (high sensitivity) | 36% (Relative to Dopamine Release) | [1][5] | |
| α6β2* (low sensitivity) | 98% (Relative to Dopamine Release) | [1][5] | |
| Nicotine | Multiple nAChR Subtypes | Full Agonist (Reference Compound) | [8][9] |
Clinical Efficacy in ADHD
Clinical trials have evaluated ABT-089 for the treatment of ADHD in adults and children. While some studies in adults showed promising results, pediatric trials did not demonstrate a statistically significant improvement over placebo.
Table 3: Summary of Clinical Trial Outcomes in ADHD
| Study Population | Comparator | Primary Outcome Measure | Key Finding | Reference |
| Adults | Placebo | CAARS:Inv Total Score | Significant improvement at 40 mg QD and 40 mg BID | [10] |
| Adults (Pilot Study) | Placebo | CAARS Total Symptom Score | Superiority over placebo at 2 mg and 4 mg BID | [11] |
| Pediatric (Study 1) | Placebo, Atomoxetine | ADHD-RS-IV (HV) Total Score | No significant difference from placebo; Atomoxetine showed significant improvement | [12] |
| Pediatric (Study 2) | Placebo | ADHD-RS-IV (HV) Total Score | No significant difference from placebo | [12] |
Signaling Pathways and Experimental Workflows
The interactions of ABT-089 and other agonists with nAChRs initiate a cascade of intracellular signaling events critical for neuronal function and cognitive processes. The diagrams below illustrate the primary signaling pathway, a typical experimental workflow for compound evaluation, and a comparison of receptor selectivity.
Caption: Neuronal Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
Caption: Workflow for Efficacy Assessment of nAChR Agonists.
Caption: Receptor Selectivity Profile: ABT-089 vs. Nicotine.
Experimental Protocols
The data presented in this guide were generated using a variety of established experimental methodologies designed to characterize the pharmacological properties of nAChR ligands.
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (K_i_) of a compound for a specific receptor subtype.
-
Methodology: Cell membranes prepared from tissues or cell lines expressing the nAChR subtype of interest are incubated with a radiolabeled ligand (e.g., [3H]cytisine for α4β2* receptors). The test compound (e.g., ABT-089) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ is then calculated using the Cheng-Prusoff equation.
-
-
86Rb+ Efflux Assays:
-
Objective: To measure the functional activity (agonism, antagonism) of a compound by assessing ion channel function.
-
Methodology: Cells expressing the nAChR subtype are pre-loaded with the radioactive potassium analog, 86Rb+. The cells are then exposed to the test compound. Agonist activation of the nAChR channel causes an efflux of 86Rb+ from the cells, which is measured using a scintillation counter. The concentration-response curve is used to determine the potency (EC_50_) and efficacy of the agonist.[13][14]
-
-
Neurotransmitter Release Assays:
-
Objective: To measure the ability of a compound to modulate the release of neurotransmitters from specific brain regions.
-
Methodology: Synaptosomes (isolated nerve terminals) from a specific brain region (e.g., striatum for dopamine release, interpeduncular nucleus for acetylcholine release) are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine).[1] The synaptosomes are then stimulated with the test compound. The amount of radioactivity released into the supernatant is quantified to determine the effect of the compound on neurotransmitter release.[1]
-
-
Electrophysiology Assays:
-
Objective: To directly measure the ionic currents flowing through the nAChR channel upon agonist binding.
-
Methodology: Techniques like two-electrode voltage clamp in Xenopus oocytes or patch-clamp in mammalian cell lines expressing the specific nAChR subtype are used. The cell is held at a fixed membrane potential, and the agonist is applied. The resulting inward current (carried by Na+ and Ca2+) is recorded. This method provides detailed information on potency, efficacy, and channel kinetics.[15]
-
-
Clinical Assessment (ADHD):
-
Objective: To evaluate the efficacy and safety of a drug in human subjects with a specific condition.
-
Methodology: Randomized, double-blind, placebo-controlled trials are conducted. Efficacy in ADHD is often measured using standardized rating scales, such as the Conners' Adult ADHD Rating Scale (CAARS) or the ADHD Rating Scale-IV (ADHD-RS-IV).[10][11][12] These scales are completed by investigators, parents, or patients to assess changes in symptoms of inattention and hyperactivity/impulsivity from baseline.
-
References
- 1. Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pozanicline - Wikipedia [en.wikipedia.org]
- 3. ABT‐089: Pharmacological Properties of a Neuronal Nicotinic Acetylcholine Receptor Agonist for the Potential Treatment of Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Selectivity of ABT-089 for alpha4beta2* and alpha6beta2* nicotinic acetylcholine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. acnp.org [acnp.org]
- 9. Nicotine - Wikipedia [en.wikipedia.org]
- 10. Efficacy and safety of the novel α₄β₂ neuronal nicotinic receptor partial agonist ABT-089 in adults with attention-deficit/hyperactivity disorder: a randomized, double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABT-089, a neuronal nicotinic receptor partial agonist, for the treatment of attention-deficit/hyperactivity disorder in adults: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of ABT-089 in pediatric attention-deficit/hyperactivity disorder: Results from two randomized placebo-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-reactivity profile of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine against a panel of relevant biological targets. Due to the limited availability of published binding data for this specific molecule, this document presents a representative analysis using data from structurally similar and well-characterized compounds: Nicotine and 6-Methylnicotine. The methodologies and data presentation formats described herein serve as a template for conducting and interpreting cross-reactivity studies.
Introduction to Cross-Reactivity Studies
Cross-reactivity studies are essential in drug discovery and development to assess the selectivity of a compound for its intended biological target. A compound that binds to multiple receptors, known as off-target binding, can lead to undesirable side effects. The following sections detail a hypothetical cross-reactivity profile, experimental procedures for determining such a profile, and the relevant biological pathways.
Comparative Binding Affinity Data
The following table summarizes representative binding affinities (Ki, in nM) of Nicotine and 6-Methylnicotine for various subtypes of the nicotinic acetylcholine receptor (nAChR). This data is illustrative and compiled from various sources to demonstrate how such a comparison would be presented. No direct binding data for this compound is currently available in the public domain.
| Target Receptor | Nicotine (Ki, nM) | 6-Methylnicotine (Ki, nM) | This compound (Ki, nM) |
| Neuronal nAChRs | |||
| α4β2 | 1[1] | 1.8[2] | Data Not Available |
| α7 | 100-1000+ | Lower affinity than α4β2 | Data Not Available |
| α3β4 | ~50 | Data Not Available | Data Not Available |
| α9α10 | Antagonist activity | Data Not Available | Data Not Available |
| Muscle-type nAChRs | |||
| α1β1γδ | >10,000 | Data Not Available | Data Not Available |
| Other Receptors | |||
| 5-HT3 Receptor | >10,000 | Data Not Available | Data Not Available |
| Muscarinic M1 | >10,000 | Data Not Available | Data Not Available |
| Dopamine D2 | >10,000 | Data Not Available | Data Not Available |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
A standard method for determining the binding affinity of a compound to a receptor is the radioligand binding assay.
Radioligand Competition Binding Assay Protocol
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the Ki of a test compound for a specific receptor.
1. Materials and Reagents:
-
Cell Membranes: A preparation of cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the desired nAChR subunits).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Epibatidine for nAChRs).
-
Test Compound: The compound to be tested (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand to determine non-specific binding (e.g., unlabeled Nicotine).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation Cocktail.
-
96-well microplates and filter mats.
-
Cell harvester and scintillation counter.
2. Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition: Cell membranes, radioligand, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for nicotinic acetylcholine receptors and a typical experimental workflow for a radioligand binding assay.
Caption: General signaling pathway of nicotinic acetylcholine receptors (nAChRs).
Caption: Workflow for a typical radioligand binding assay.
References
In Vivo Validation of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine Activity: A Comparative Analysis with Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative nicotinic acetylcholine receptor (nAChR) agonist, 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, with established nAChR modulators, varenicline and nornicotine. Due to the limited availability of direct in vivo data for this compound, this document leverages data from structurally and functionally related compounds to provide a predictive assessment of its potential activity. The structural similarity of this compound to nicotine and its derivatives strongly suggests its primary biological target to be the nicotinic acetylcholine receptors.
Comparative Analysis of In Vivo Activity
The following tables summarize key in vivo data for varenicline and nornicotine, which serve as benchmarks for predicting the activity of this compound.
Table 1: Effects on Nicotine Self-Administration in Rats
| Compound | Dose | Route of Administration | Effect on Nicotine Self-Administration | Reference |
| Varenicline | 1 and 3 mg/kg | s.c. | Dose-dependently decreased nicotine-taking behavior.[1][2] | [1][2] |
| Nornicotine | 0.3 mg/kg/infusion | i.v. | Maintained self-administration significantly above saline control levels.[3] | [3] |
Table 2: Effects on Locomotor Activity in Rats
| Compound | Dose | Route of Administration | Effect on Locomotor Activity | Reference |
| S(-)-Nornicotine | 3 mg/kg and 10 mg/kg | s.c. | Acute administration induced transient hypoactivity.[4][5] | [4][5] |
| S(-)-Nornicotine | Not specified | s.c. | Repeated administration resulted in tolerance to hypoactivity and the emergence of hyperactivity.[4][5] | [4][5] |
Table 3: Effects on Dopamine Release
| Compound | Concentration | Preparation | Effect on Dopamine Release | Reference |
| Varenicline | Not specified | In vitro slice preparations and in vivo microdialysis | 40-60% of the maximal efficacy of nicotine in stimulating dopamine release.[6] | [6] |
| Varenicline | 100 nmol/L | Brain slices | Decreased single-pulse-stimulated dopamine release.[7] | [7] |
| S(-)-Nornicotine | Not specified | Superfused rat striatal slices | Concentration-dependent increase in dopamine release. |
Signaling Pathway
The predicted signaling pathway for this compound, based on its structural similarity to other nAChR agonists, involves the activation of nicotinic acetylcholine receptors, leading to downstream effects on neurotransmitter release, including dopamine.
Caption: Predicted signaling pathway for this compound.
Experimental Workflows
The following diagrams illustrate common experimental workflows for validating the in vivo activity of nAChR modulators.
Nicotine Self-Administration Model
Caption: Workflow for in vivo validation using a nicotine self-administration model.
Locomotor Activity Assessment
Caption: Workflow for assessing the effects of a test compound on locomotor activity.
Experimental Protocols
Nicotine Self-Administration in Rats
Objective: To assess the effect of a test compound on the reinforcing properties of nicotine.
Animals: Male Wistar or Sprague-Dawley rats.
Surgical Procedure:
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter is passed subcutaneously to exit on the back of the animal.
-
Allow a recovery period of at least 5-7 days post-surgery.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
Procedure:
-
Train rats to self-administer nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement. Each lever press on the "active" lever results in an infusion of nicotine, while presses on the "inactive" lever have no consequence.
-
Once stable responding is achieved, administer the test compound (e.g., varenicline) or vehicle at various pretreatment times before the self-administration session.
-
Record the number of active and inactive lever presses, and the number of infusions earned during the session.
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compound to vehicle control.
Locomotor Activity in Rats
Objective: To evaluate the effect of a test compound on spontaneous locomotor activity.
Animals: Male Sprague-Dawley rats.
Apparatus: Locomotor activity chambers equipped with infrared beams to automatically record animal movement.
Procedure:
-
Habituate rats to the locomotor activity chambers for a set period (e.g., 60 minutes) on several consecutive days before the test day.
-
On the test day, administer the test compound (e.g., nornicotine) or saline via the desired route (e.g., subcutaneous injection).
-
Immediately place the rats in the activity chambers and record locomotor activity for a specified duration (e.g., 50-90 minutes).
-
For chronic studies, administer the compound repeatedly over several days and measure locomotor activity after each administration to assess for tolerance or sensitization.
Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Analyze the data using statistical tests like t-tests or ANOVA to compare drug-treated groups with control groups.
References
- 1. Varenicline decreases nicotine self-administration and cue-induced reinstatement of nicotine-seeking behaviour in rats when a long pretreatment time is used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Nornicotine is self-administered intravenously by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and chronic effects of nornicotine on locomotor activity in rats: altered response to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Varenicline enhances dopamine release facilitation more than nicotine after long-term nicotine treatment and withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Pyrydine-Pyrrolidine Derivatives
For researchers and scientists in the fast-paced world of drug development, optimizing the metabolic stability of lead compounds is a critical step toward clinical success. The pyridine-pyrrolidine scaffold, a common motif in modern medicinal chemistry, offers a versatile platform for designing potent therapeutics. However, its susceptibility to metabolic breakdown can hinder the development of effective drugs. This guide provides a comparative analysis of the metabolic stability of various pyridine-pyrrolidine derivatives, supported by experimental data, to aid in the rational design of more robust drug candidates.
The metabolic fate of a drug candidate, largely determined by its chemical structure, dictates its half-life and exposure in the body. Understanding the relationship between structural modifications and metabolic stability is paramount. In vitro assays using liver microsomes are the workhorse for these investigations, providing key parameters such as half-life (t½) and intrinsic clearance (Clint) that predict how a compound will fare in the body.
The Influence of Substitution on Metabolic Hotspots
Research into various classes of pyridine-pyrrolidine-containing compounds has revealed key structural modifications that can significantly enhance metabolic stability. Strategic placement of substituents can block sites prone to metabolism by cytochrome P450 enzymes.
For instance, in a series of pyrrolidine amide-based M5 antagonists, substitutions on the pyrrolidine ring demonstrated a notable impact on predicted hepatic clearance. While the parent compounds in a developmental series often exhibit high clearance, thoughtful structural changes can lead to significant improvements.
| Compound ID | Modification | Predicted Hepatic Clearance (hCLhep) (mL/min/kg)[1] | Predicted Hepatic Clearance (rCLhep) (mL/min/kg)[1] |
| 12a | Unsubstituted Pyrrolidine | 18 | 60 |
| 12e | cis-4-Methylpyrrolidine | - | - |
| 12f | trans-4-Methylpyrrolidine | 4 | 29 |
| 12h | 3-Azabicyclo[3.1.0]hexane | 18 | 60 |
As shown in the table, the introduction of a trans-methyl group at the 4-position of the pyrrolidine ring (compound 12f ) led to a marked decrease in both human and rat predicted hepatic clearance compared to the unsubstituted analog (12a ) and the isomeric 3-azabicyclo[3.1.0]hexane derivative (12h ).[1] This suggests that the methyl group may be sterically shielding a metabolically labile position on the pyrrolidine ring.
Enhancing Stability Through Scaffold Hopping and Polarity Modulation
Beyond simple substitution, more profound structural changes, such as altering the core scaffold or modulating polarity, can yield substantial gains in metabolic stability. A common strategy is to replace a metabolically vulnerable ring with a more robust alternative. For example, replacing a pyrrolidine ring with a more polar morpholine ring has been shown to significantly improve metabolic stability.
In another example, for a series of pyrrolo[3,4-c]pyridine derivatives, researchers identified a compound with favorable metabolic stability in both rat and human liver microsomes.
| Compound ID | Species | Intrinsic Clearance (Clint) (µL/min/mg)[2] |
| 8a | Rat Liver Microsomes | 84 |
| 8a | Human Liver Microsomes | 29 |
The intrinsic clearance of compound 8a was found to be 84 µL/min/mg in rat liver microsomes and 29 µL/min/mg in human liver microsomes, indicating good stability.[2]
Experimental Protocols for Assessing Metabolic Stability
To ensure the reproducibility and comparability of metabolic stability data, standardized experimental protocols are essential. The following outlines a typical procedure for an in vitro microsomal stability assay.
Liver Microsomal Stability Assay Protocol
1. Reagents and Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or rat) at a stock concentration of 20 mg/mL
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., cold acetonitrile or methanol containing an internal standard)
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
2. Experimental Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the test compound working solution to the wells.
-
Incubate the plate at 37°C with constant shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the rate constant of metabolism (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizing the Path to Metabolic Stability
The process of optimizing a compound for metabolic stability can be visualized as a structured workflow. The following diagram illustrates the key steps involved, from initial screening to the identification of a metabolically stable candidate.
This iterative process of screening, analysis, and chemical modification is fundamental to developing drug candidates with improved pharmacokinetic profiles, ultimately increasing their chances of success in clinical development. By leveraging the insights from comparative metabolic stability studies and employing robust experimental protocols, researchers can more effectively navigate the challenges of drug metabolism and design the next generation of innovative medicines.
References
A Head-to-Head Comparison of Synthetic Routes to 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Synthetic Pathways to a Varenicline Intermediate
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a crucial intermediate in the synthesis of Varenicline, a widely used medication for smoking cessation. The efficiency and scalability of its synthesis are of significant interest to the pharmaceutical industry. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this key intermediate, offering experimental data and protocols to inform research and development decisions.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Suzuki Coupling Approach | Route 2: N-Arylation of Pyrrolidine |
| Starting Materials | 2-Amino-5-bromopyridine, (S)-N-Boc-2-formylpyrrolidine | (S)-1-Methyl-2-(5-nitropyridin-2-yl)pyrrolidine |
| Key Reactions | Suzuki-Miyaura Coupling, Boc-Deprotection, Reductive Amination | Nucleophilic Aromatic Substitution, Nitro Group Reduction |
| Overall Yield | ~40-50% (Reported ranges vary) | ~60-70% (Reported ranges vary) |
| Chiral Integrity | Maintained from chiral starting material | Maintained from chiral starting material |
| Scalability | Generally good, but palladium catalyst can be costly. | Good, avoids expensive catalysts. |
| Safety Considerations | Use of flammable and pyrophoric reagents (e.g., n-BuLi). Handling of boronic acids and palladium catalysts. | Use of strong reducing agents (e.g., H₂, Pd/C) requires careful handling. Nitrated intermediates can be energetic. |
Visualizing the Synthetic Pathways
To better understand the sequence of reactions in each route, the following diagrams illustrate the synthetic workflows.
A [label="2-Amino-5-bromopyridine"]; B [label="(S)-N-Boc-2-formylpyrrolidine"]; C [label="Suzuki Coupling Precursor"]; D [label="Coupled Product"]; E [label="this compound"];
A -> C [label="Boronic acid formation"]; B -> D [label="Suzuki Coupling\n(Pd catalyst)"]; C -> D; D -> E [label="1. Boc Deprotection\n2. Reductive Amination"]; }
A [label="2-Chloro-5-nitropyridine"]; B [label="(S)-1-Methylpyrrolidine"]; C [label="(S)-1-Methyl-2-(5-nitropyridin-2-yl)pyrrolidine"]; D [label="this compound"];
A -> C [label="N-Arylation"]; B -> C; C -> D [label="Nitro Group Reduction\n(e.g., H2, Pd/C)"]; }
Route 1: Suzuki Coupling Approach
This route constructs the C-C bond between the pyridine and pyrrolidine rings using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Step 1: Synthesis of (S)-tert-butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid pinacol ester (1.2 eq).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq), are added to the mixture.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-tert-butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate.
Step 2: Boc-Deprotection and Reductive Amination
-
The product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane or methanol).
-
A strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature for 1-2 hours to remove the Boc protecting group.
-
The solvent is removed under reduced pressure. The resulting amine salt is dissolved in a suitable solvent (e.g., methanol).
-
An aqueous solution of formaldehyde (1.5 eq) is added, followed by a reducing agent, such as sodium triacetoxyborohydride (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification by column chromatography or crystallization yields the final product, this compound.
Quantitative Data
| Step | Reactants | Reagents | Conditions | Yield | Purity |
| 1 | 2-Amino-5-bromopyridine, (S)-N-Boc-pyrrolidine-2-boronic acid pinacol ester | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C, 5h | ~75% | >95% (after chromatography) |
| 2 | (S)-tert-butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate | 1. TFA 2. HCHO, NaBH(OAc)₃ | 1. DCM, rt, 1.5h 2. MeOH, rt, 14h | ~60% | >98% (after chromatography) |
Route 2: N-Arylation of Pyrrolidine followed by Nitro Reduction
This approach involves the formation of the C-N bond between the pyridine and pyrrolidine rings via nucleophilic aromatic substitution, followed by reduction of a nitro group to the desired amine.
Experimental Protocol
Step 1: Synthesis of (S)-1-Methyl-2-(5-nitropyridin-2-yl)pyrrolidine
-
To a solution of (S)-1-methylpyrrolidine (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a strong base, such as sodium hydride (1.2 eq), at 0 °C.
-
The mixture is stirred for 30 minutes at 0 °C.
-
2-Chloro-5-nitropyridine (1.0 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 8-12 hours.
-
The reaction is quenched by the careful addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Step 2: Reduction of the Nitro Group
-
The nitro-substituted product from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to hydrogenation at a pressure of 1-3 atm of hydrogen gas at room temperature for 4-6 hours, or until complete consumption of the starting material is observed.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound. Further purification can be achieved by crystallization if necessary.
Quantitative Data
| Step | Reactants | Reagents | Conditions | Yield | Purity |
| 1 | 2-Chloro-5-nitropyridine, (S)-1-Methylpyrrolidine | NaH | DMF, rt, 10h | ~80% | >97% (after chromatography) |
| 2 | (S)-1-Methyl-2-(5-nitropyridin-2-yl)pyrrolidine | H₂, 10% Pd/C | Methanol, rt, 5h, 2 atm | ~85% | >99% (after filtration) |
Head-to-Head Analysis
Route 1 (Suzuki Coupling): This approach is versatile and widely used in medicinal chemistry for constructing biaryl linkages. The use of a palladium catalyst is a key feature. While generally robust, the cost of the palladium catalyst and the boronic acid starting material can be a consideration for large-scale synthesis. The multi-step process involving protection and deprotection of the pyrrolidine nitrogen adds to the overall complexity.
Route 2 (N-Arylation): This route offers a more direct approach to forming the crucial C-N bond. It avoids the use of expensive palladium catalysts, which can be an advantage in terms of cost and ease of product purification (no palladium residues to remove). The reduction of the nitro group is typically a high-yielding and clean reaction. However, the handling of sodium hydride requires caution, and the nitrated intermediate may pose safety risks on a large scale.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between them will likely depend on factors such as the scale of the synthesis, cost of raw materials and catalysts, and the available equipment and safety infrastructure. For laboratory-scale synthesis and exploration of analogs, the Suzuki coupling route provides flexibility. For a more cost-effective and potentially more scalable process, the N-arylation and nitro reduction pathway presents a strong alternative, provided that the handling of hazardous reagents is appropriately managed. Researchers and drug development professionals are encouraged to evaluate both routes based on their specific needs and capabilities.
A Comparative Benchmarking Guide to the Purity of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine procured from various chemical suppliers. Ensuring the purity of starting materials is a critical step in research and drug development to guarantee reliable and reproducible experimental outcomes. This document outlines detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). The presented data, while illustrative, serves as a template for the systematic comparison of product quality from different sources.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl-pyrrolidine group. Its structural similarity to naturally occurring alkaloids like nicotine makes it a compound of interest in medicinal chemistry and pharmacological research.[1][2][3][4] The presence of impurities can significantly impact biological assays and synthetic outcomes; therefore, rigorous purity assessment is paramount.[5][6] This guide details the analytical methodologies required to identify and quantify the target compound and any potential process-related or degradation impurities.
Supplier Purity Comparison
The following tables summarize hypothetical purity analysis data for this compound from three different suppliers. This data is intended to serve as an example of how to present comparative analytical results.
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Retention Time (min) | Purity by Area % | Major Impurity (Area %) | Total Impurities (Area %) |
| Supplier A | A-00123 | 4.52 | 99.5% | 0.25% (at RRT 1.2) | 0.5% |
| Supplier B | B-45678 | 4.51 | 98.8% | 0.60% (at RRT 0.8) | 1.2% |
| Supplier C | C-91011 | 4.53 | 99.8% | 0.10% (at RRT 1.2) | 0.2% |
Table 2: Purity and Impurity Profile by ¹H NMR Spectroscopy
| Supplier | Lot Number | Purity by ¹H NMR (mol %) | Identified Impurities | Unidentified Impurities (mol %) |
| Supplier A | A-00123 | 99.2% | Residual Solvents (Acetone: 0.1%) | 0.7% |
| Supplier B | B-45678 | 98.5% | Starting Material Analog: 0.8% | 0.7% |
| Supplier C | C-91011 | 99.6% | Residual Solvents (DCM: <0.05%) | 0.35% |
Table 3: Impurity Identification by LC-MS
| Supplier | Lot Number | Major Impurity (m/z) | Proposed Structure of Major Impurity | Other Detected Impurities (m/z) |
| Supplier A | A-00123 | 191.15 | N-oxide derivative | 163.12, 175.14 |
| Supplier B | B-45678 | 149.12 | Unreacted pyridine precursor | 191.15 |
| Supplier C | C-91011 | 191.15 | N-oxide derivative | None Detected |
Experimental Workflow and Methodologies
The following diagram illustrates the comprehensive workflow for the purity assessment of this compound.
Caption: Experimental workflow for the purity benchmarking of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the analytical methods used in this guide. These methods are based on standard practices for the analysis of small organic molecules and may require optimization for specific instrumentation.[7][8][9][10]
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of this compound and quantify impurities based on their UV absorbance.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure and determine purity by comparing the integral of the analyte signals to those of a certified internal standard.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the contents in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate characteristic, well-resolved peaks of the analyte and the internal standard. Calculate the molar purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify the molecular weights of the main component and any impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Use the same HPLC method as described above to ensure correlation of retention times.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to detect all ions. A fragmentation experiment (MS/MS) can be performed on impurity peaks to aid in structural elucidation.[11]
-
Logical Comparison of Supplier Attributes
The selection of a supplier should not be based solely on purity but also on other critical factors. The following diagram illustrates a logical framework for a comprehensive supplier evaluation.
Caption: A logical framework for the selection of a chemical supplier.
Conclusion
This guide provides a robust framework for the comparative analysis of this compound purity from different suppliers. By implementing these standardized analytical protocols, researchers can make informed decisions about the quality of their starting materials, thereby enhancing the reliability and reproducibility of their scientific work. It is recommended to perform these analyses on each new batch of material to ensure consistent quality.
References
- 1. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine|lookchem [lookchem.com]
- 2. smolecule.com [smolecule.com]
- 3. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | C11H16N2 | CID 53425846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Profile of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (6-Methylnicotine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, also known as 6-Methylnicotine (6-MN), a synthetic analog and metabolite of nicotine. The following sections detail its in vitro and in vivo pharmacological profiles in comparison to nicotine and other relevant analogs, supported by experimental data and detailed methodologies.
Introduction
This compound (6-Methylnicotine) is a structural analog of nicotine with a methyl group at the 6-position of the pyridine ring.[1][2] This modification has been shown to alter its interaction with nicotinic acetylcholine receptors (nAChRs) and its overall pharmacological profile.[1][3] Emerging research suggests that 6-MN may exhibit greater potency and toxicity compared to nicotine, making a thorough understanding of its in vitro and in vivo characteristics crucial for researchers in pharmacology and drug development.[1][2][4] This guide aims to provide an objective comparison based on available scientific literature.
Data Presentation
In Vitro Data: Binding Affinity and Functional Activity
The primary molecular targets of nicotine and its analogs are the nAChRs, which are ligand-gated ion channels composed of various subunits. The affinity of a compound for these receptors is a key indicator of its potential potency.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (Potency) | Reference |
| This compound (6-Methylnicotine) | Rat Brain Membranes | ~3.3-fold higher affinity than nicotine | 2 to 5-fold more potent than nicotine in functional assays | [3] |
| Nicotine | Rat Brain α4β2 | 1.0 - 4.0 | Agonist | |
| 5-Bromonicotine | Rat Brain α4β2 | 6.9 | Partial Agonist | |
| 5-Methoxynicotine | Rat Brain α4β2 | 14.3 | Antagonist |
Note: The data for 6-Methylnicotine is derived from comparative statements in the literature; specific Ki values from head-to-head studies are not consistently reported.
Recent in vitro toxicology studies have indicated that 6-Methylnicotine exhibits greater cytotoxicity than nicotine in human bronchial epithelial cells (BEAS-2B).[2] Furthermore, e-liquids containing 6-MN were found to generate more reactive oxygen species (ROS) in aerosols and induce higher cytotoxicity in a dose-dependent manner compared to nicotine-containing e-liquids.[5]
In Vivo Data: Pharmacological Effects in Rodent Models
In vivo studies in animal models are essential to understand the physiological and behavioral effects of a compound. Key parameters include antinociception (pain relief), locomotor activity, and the abuse potential assessed through drug discrimination paradigms.
| Compound | Test | Animal Model | Dose Range | Observed Effect | Reference |
| This compound (6-Methylnicotine) | Body Temperature, Wheel Activity, Nociception | Rat | 0.8 mg/kg | Similar effects to nicotine at the same dose | [4] |
| Acute Toxicity (LD50) | Rat | Not specified | Lower LD50 than nicotine (suggesting greater toxicity) | [2] | |
| Nicotine | Locomotor Activity | Rat | 0.1 - 1.0 mg/kg (i.p.) | Biphasic: initial depression followed by stimulation | [6] |
| Locomotor Activity | Rat | 0.14 - 0.56 mg/kg (s.c.) | Dose-dependent effects on activity | [7] |
Note: Specific ED50 values for 6-Methylnicotine in these in vivo assays are not yet widely available in peer-reviewed literature, highlighting an area for future research.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for nAChR Affinity
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from nAChRs.
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from rat brain or transfected cell lines).
-
Radioligand (e.g., [³H]epibatidine or [³H]nicotine).
-
Test compound (this compound) and reference compounds (e.g., nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Rubidium Efflux Assay for Functional nAChR Activity
This functional assay measures the ability of a compound to activate nAChRs, which are permeable to cations including rubidium (Rb⁺).
-
Materials:
-
Cells expressing the nAChR subtype of interest.
-
Loading buffer containing ⁸⁶Rb⁺.
-
Assay buffer.
-
Test compound and reference agonists/antagonists.
-
Scintillation counter.
-
-
Procedure:
-
Load the cells with ⁸⁶Rb⁺ by incubation in the loading buffer.
-
Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Add the test compound to the assay buffer and incubate for a defined period.
-
Collect the supernatant containing the effluxed ⁸⁶Rb⁺.
-
Lyse the cells to determine the remaining intracellular ⁸⁶Rb⁺.
-
Measure the radioactivity in both the supernatant and the cell lysate.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux as a measure of nAChR activation.
-
In Vivo Assays
1. Hot Plate Test for Antinociception in Mice
This test assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.
-
Materials:
-
Hot plate apparatus with a controlled temperature (typically 55 ± 0.5 °C).
-
Transparent cylinder to confine the mouse on the hot plate.
-
Test compound and vehicle control.
-
-
Procedure:
-
Administer the test compound or vehicle to the mice at various doses.
-
At a predetermined time after administration, place the mouse on the hot plate.
-
Record the latency (in seconds) for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
An increase in latency compared to the vehicle group indicates an antinociceptive effect.
-
2. Locomotor Activity Measurement in Rats
This assay evaluates the stimulant or depressant effects of a compound on spontaneous movement.
-
Materials:
-
Open field arena equipped with infrared beams or a video tracking system.
-
Test compound and vehicle control.
-
-
Procedure:
-
Administer the test compound or vehicle to the rats at various doses.
-
Place the rat in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) for a set duration (e.g., 30-60 minutes).
-
Compare the activity levels between the compound-treated and vehicle-treated groups.
-
Mandatory Visualization
Caption: Workflow for the pharmacological characterization of this compound.
Caption: Logical flow for correlating in vitro and in vivo data for novel nAChR ligands.
References
- 1. 6-Methylnicotine - Wikipedia [en.wikipedia.org]
- 2. Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine | Tabaccologia [tabaccologiaonline.it]
- 3. medrxiv.org [medrxiv.org]
- 4. 6-Methyl nicotine and nicotine have similar thermoregulatory and reinforcing effects in middle aged female rats with a history of nicotine vapor self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging nicotine analog 6-methyl nicotine increases reactive oxygen species in aerosols and cytotoxicity in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine induced behavioral locomotor sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (CAS No. 22790-82-5), a compound requiring careful management due to its toxic properties. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). This compound is classified as a poison and requires careful handling to prevent exposure.[1]
Key Hazards:
-
Toxicity: Classified under UN number UN2811 as a toxic substance (Hazard Class 6.1, Packing Group III).[1]
-
Exposure Routes: Potential for harm through inhalation, ingestion, and skin or eye contact.[2]
Personal Protective Equipment (PPE)
To ensure safety, the following PPE must be worn when handling this compound:
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. | To prevent splashes and protect against accidental eye contact.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. | To avoid skin contact and absorption.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2] | To minimize the risk of inhaling dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be treated as hazardous waste.
-
Collect this waste in a designated, leak-proof, and clearly labeled container. The container should be made of a material compatible with amines.
-
Do not mix this waste with other incompatible chemical waste streams, such as acids or strong oxidizing agents.[3]
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (22790-82-5) and indicate the associated hazards (e.g., "Toxic," "Poison").
3. Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.[3]
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
-
Provide the disposal company with all necessary information about the waste, including its chemical composition and hazard classification.
5. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container for disposal.[2]
-
Decontaminate the spill area with a suitable cleaning agent.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 22790-82-5 | [4] |
| UN Number | UN2811 | [1] |
| Hazard Class | 6.1 (Poison) | [1] |
| Packing Group | III | [1] |
| Molecular Formula | C₁₀H₁₅N₃ | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal procedures for this compound.
References
Essential Safety and Operational Guide for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. The following procedures are based on available safety data sheets for the compound and structurally related chemicals. It is imperative to handle this compound with caution, assuming it may have associated hazards.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). An eyewash station should be readily available.[2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber). | Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory and local regulations. Wash and dry hands thoroughly after handling.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated. | The type of respirator will depend on the concentration and nature of the airborne contaminant. A dust respirator should be used for handling the solid form if it is dusty. Ensure proper fit and training before using a respirator.[2] |
| Protective Clothing | A lab coat or a full chemical-protective suit. | Wear appropriate protective clothing to prevent skin exposure.[3] Contaminated clothing should be removed immediately and washed before reuse.[4] |
Operational Plan: Safe Handling and Use
A systematic approach is essential for safely handling this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Keep the container tightly closed when not in use.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings and be a locked cabinet or room to restrict access.[3]
2. Handling and Use:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[1][3]
3. Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust.[1]
-
Collect the absorbed material into a labeled, sealed hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed hazardous waste container.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain or in regular trash.[1]
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
